2,5-Anhydro-D-glucitol-1,6-diphosphate
Description
Properties
CAS No. |
4429-47-4 |
|---|---|
Molecular Formula |
C6H14O11P2 |
Molecular Weight |
324.12 g/mol |
IUPAC Name |
[3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14O11P2/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
WSMBXSQDFPTODV-UHFFFAOYSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
Synonyms |
2,5-anhydro-D-glucitol 1,6-Bis(dihydrogen phosphate); 2,5-Anhydroglucitol 1,6-Bisphosphate; |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Regulatory Landscape of 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AG-1,6-P2) is a synthetic sugar diphosphate (B83284) that has garnered interest for its role as a modulator of central carbon metabolism. Structurally analogous to key glycolytic intermediates, this molecule exerts its influence by interacting with critical enzymes in glycolysis and gluconeogenesis, thereby affecting cellular energy homeostasis. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and the underlying mechanisms of action of 2,5-AG-1,6-P2. We present available data on its enzymatic interactions, detail generalized experimental protocols for its study, and visualize its role in metabolic pathways. This document aims to serve as a foundational resource for researchers investigating metabolic regulation and exploring novel therapeutic strategies targeting metabolic pathways.
Chemical Structure and Properties
This compound is a furanose ring-containing molecule, which is an analog of fructose-1,6-bisphosphate. The anhydro bridge between C2 and C5 creates a more constrained five-membered ring structure compared to the six-membered pyranose ring of fructose-1,6-bisphosphate.
| Property | Value |
| Molecular Formula | C₆H₁₄O₁₁P₂ |
| Molecular Weight | 324.12 g/mol |
| CAS Number | 4429-47-4 |
| Canonical SMILES | C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
| InChI Key | RNBGYGVWRKECFJ-ARQDHWQXSA-N |
| Synonyms | 2,5-Anhydro-D-glucitol-1,6-bisphosphate |
Biological Activity and Mechanism of Action
This compound functions as an allosteric modulator of key enzymes in glycolysis and gluconeogenesis. Its primary targets include phosphofructokinase-1 (PFK-1), pyruvate (B1213749) kinase (PK), and fructose-1,6-bisphosphatase (FBPase-1).
Interaction with Phosphofructokinase-1 (PFK-1)
2,5-AG-1,6-P2 is described as an effective competitive inhibitor of phosphofructokinase.[1] It serves as a crucial allosteric regulator of PFK, inducing conformational changes that can enhance substrate binding and catalytic efficiency.[2] However, its activating effect on rat liver PFK-1 is reported to be less potent than that of fructose-2,6-bisphosphate, 2,5-anhydromannitol-1,6-bisphosphate, and fructose-1,6-bisphosphate.[3]
Interaction with Pyruvate Kinase (PK)
This molecule is a limited stimulator of yeast pyruvate kinase.[4] In studies with rat liver pyruvate kinase, 2,5-anhydroglucitol-1,6-P2 was found to be a weak activator.[3]
Interaction with Fructose-1,6-bisphosphatase (FBPase-1)
2,5-anhydroglucitol-1,6-P2 acts as a noncompetitive inhibitor of rat liver fructose (B13574) 1,6-bisphosphatase.[3] This inhibition can potentiate the inhibitory effect of AMP on FBPase-1.[3]
Summary of Enzymatic Interactions
| Enzyme | Organism/Tissue | Effect of 2,5-AG-1,6-P2 | Quantitative Data |
| Phosphofructokinase-1 (PFK-1) | Rat Liver | Activation (weaker than other effectors) | Not available |
| Pyruvate Kinase (PK) | Yeast | Limited stimulation | Not available |
| Pyruvate Kinase (PK) | Rat Liver | Weak activation | Not available |
| Fructose-1,6-bisphosphatase (FBPase-1) | Rat Liver | Noncompetitive inhibition | Not available |
Signaling Pathway Modulation
By targeting key regulatory enzymes, this compound can modulate the flux through glycolysis and gluconeogenesis. Its inhibitory effect on FBPase-1 would favor glycolysis, while its complex effects on PFK-1 and PK suggest a nuanced role in regulating this central metabolic pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively reported. The following sections provide generalized methodologies that can be adapted for its study.
Chemical Synthesis
An alternative approach mentioned in the literature involves the preparation of a similar compound, 2,5-anhydro di-(hydrido) di-phosphate di-hydrate Mannitol (Glucitol), from neokestose-1,6-di-phosphate extracted from banana fruit using sodium borohydride (B1222165) in ammonium (B1175870) hydroxide.[5]
Phosphofructokinase (PFK-1) Activity Assay
The activity of PFK-1 can be measured using a coupled enzyme assay. The production of fructose-1,6-bisphosphate is coupled to its cleavage by aldolase, followed by the conversion of the products by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
KCl
-
ATP
-
NADH
-
Fructose-6-phosphate (substrate)
-
Aldolase
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
Purified PFK-1 enzyme
-
This compound (test compound)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, ATP, NADH, and the coupling enzymes.
-
Add the PFK-1 enzyme to the reaction mixture.
-
To test the effect of 2,5-AG-1,6-P2, add varying concentrations of the compound to the reaction mixture.
-
Initiate the reaction by adding the substrate, fructose-6-phosphate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity from the rate of NADH oxidation.
Pyruvate Kinase (PK) Activation Assay
The activity of pyruvate kinase is determined by a coupled enzymatic reaction that measures the rate of pyruvate formation. The pyruvate is then used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+, which can be followed by the decrease in absorbance at 340 nm.
Materials:
-
HEPES or Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
KCl
-
ADP
-
Phosphoenolpyruvate (PEP) (substrate)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Purified pyruvate kinase enzyme
-
This compound (test compound)
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl₂, KCl, ADP, NADH, and LDH.
-
Add the pyruvate kinase enzyme to the mixture.
-
To assess the activating effect of 2,5-AG-1,6-P2, add various concentrations of the compound to the reaction mixture.
-
Start the reaction by adding the substrate, PEP.
-
Measure the decrease in absorbance at 340 nm over time.
-
The rate of decrease in absorbance is proportional to the pyruvate kinase activity.
Fructose-1,6-bisphosphatase (FBPase-1) Inhibition Assay
The activity of FBPase-1 can be determined by measuring the rate of inorganic phosphate (B84403) (Pi) released from the substrate, fructose-1,6-bisphosphate.
Materials:
-
HEPES or Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
EDTA
-
Fructose-1,6-bisphosphate (substrate)
-
Purified FBPase-1 enzyme
-
This compound (test compound)
-
Reagents for phosphate detection (e.g., Malachite Green-based assay)
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl₂, and EDTA.
-
Add the FBPase-1 enzyme to the mixture.
-
To determine the inhibitory effect of 2,5-AG-1,6-P2, add different concentrations of the compound to the reaction mixture.
-
Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Incubate the reaction for a fixed period at a controlled temperature.
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of inorganic phosphate released using a colorimetric method.
-
The enzyme activity is calculated based on the amount of phosphate produced.
Conclusion and Future Directions
This compound presents itself as a valuable tool for probing the regulatory mechanisms of glycolysis and gluconeogenesis. Its ability to interact with PFK-1, pyruvate kinase, and FBPase-1 highlights its potential as a modulator of central carbon metabolism. However, the current body of literature lacks detailed quantitative data on its enzymatic interactions and a standardized protocol for its chemical synthesis. Future research should focus on determining the kinetic parameters (K_i, K_m, IC_50, etc.) of its interactions with its target enzymes to better understand its potency and mechanism of action. Furthermore, the development and publication of a robust and reproducible synthesis protocol would greatly facilitate its accessibility and further investigation by the scientific community. Such studies will be crucial in fully elucidating the therapeutic potential of 2,5-AG-1,6-P2 and its analogs in metabolic diseases and cancer.
References
- 1. scbt.com [scbt.com]
- 2. Tautomeric and anomeric specificity of allosteric activation of yeast pyruvate kinase by D-fructose 1, 6-bisphosphate and its relevance in D-glucose catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of 2,5-anhydro-D-mannitol in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preparation of 2,5-anhydro di-(hydrido) di-phosphate di-hydrate Mannitol (Glucitol) from Banana Fruit Yields a Possible Fructose 1,6 Bisphosphate Aldolase Inhibitor(s), World Journal of Food Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
An In-depth Technical Guide to 2,5-Anhydro-D-glucitol-1,6-diphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, biological role, and relevant experimental methodologies for 2,5-Anhydro-D-glucitol-1,6-diphosphate. This molecule serves as a significant modulator of glycolysis, making it a compound of interest in metabolic research and therapeutic development.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 4429-47-4 | [1][2] |
| Molecular Formula | C₆H₁₄O₁₁P₂ | [1][2] |
| Molecular Weight | 324.12 g/mol | [1][2] |
| IUPAC Name | [(2S,3S,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate (B84403) | |
| Density | ~1.9 g/cm³ | [1] |
| SMILES | C([C@@H]1--INVALID-LINK--COP(=O)(O)O)O">C@HO)OP(=O)(O)O | [1] |
| InChI | InChI=1S/C6H14O11P2/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 | |
| Storage Conditions | Store at < -15°C, keep container well-closed, under an inert gas (e.g., Argon). | [1] |
Biological Role and Signaling Pathway
This compound is primarily recognized for its role as a modulator of glycolysis, a central pathway for glucose metabolism. It functions as a structural analog of fructose (B13574) 1,6-bisphosphate and exerts its effects by interacting with key regulatory enzymes in the pathway.
-
Inhibition of Phosphofructokinase (PFK): It acts as an effective competitive inhibitor of phosphofructokinase (PFK), the enzyme that catalyzes the committed step of glycolysis: the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[2] By competing with the natural substrate, it can downregulate the overall glycolytic flux.
-
Activation of Pyruvate (B1213749) Kinase (PK): The compound is a limited stimulator of yeast Pyruvate Kinase (PK).[3] PK catalyzes the final, irreversible step of glycolysis, transferring a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP to form pyruvate and ATP. Its analog, 2,5-anhydro-D-mannitol 1,6-bisphosphate, is an excellent allosteric activator of PK.[3] This dual activity on two key enzymes highlights its complex regulatory role in cellular energy metabolism.
The diagram below illustrates the points of interaction of this compound within the glycolytic pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not commonly published. However, methodologies for studying its biological activity are well-established.
The chemical synthesis of complex phosphorylated carbohydrates like this compound is a multi-step process. While a specific protocol is scarce, a general approach can be inferred from the synthesis of related compounds.[4][5]
-
Scaffold Synthesis: Start with a suitable carbohydrate precursor, such as a protected D-glucose or D-fructose derivative.
-
Cyclization/Anhydro Bridge Formation: Induce the formation of the 2,5-anhydro bridge through chemical manipulation of hydroxyl groups, often involving tosylation or mesylation followed by intramolecular nucleophilic attack.
-
Phosphorylation: Introduce phosphate groups at the C1 and C6 positions. This is typically achieved using a phosphorylating agent like phosphoryl chloride (POCl₃) or a phosphoramidite-based method, which requires careful protection and deprotection of other hydroxyl groups.
-
Purification: The final product must be purified, typically using ion-exchange chromatography, to separate it from reactants and byproducts.
A reported biochemical preparation involved the conversion of neokestose-1,6-di-phosphate from banana fruit using sodium borohydride (B1222165) (NaBH₄) in ammonium (B1175870) hydroxide (B78521) (NH₄OH).
The primary method to characterize the inhibitory or activating effects of this compound is through enzymatic assays of PFK and PK. These are often coupled assays monitored via UV-Vis spectrophotometry.
Protocol for Phosphofructokinase (PFK) Inhibition Assay:
This assay measures PFK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[6][7]
-
Reaction Principle:
-
PFK: Fructose-6-Phosphate + ATP → Fructose-1,6-Bisphosphate + ADP
-
Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate
-
Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺
-
-
Methodology:
-
A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing fructose-6-phosphate, ATP, PEP, NADH, and the coupling enzymes PK and LDH.
-
The reaction is initiated by the addition of PFK.
-
To test for inhibition, varying concentrations of this compound are included in the reaction mixture.
-
The rate of the reaction is determined by measuring the decrease in absorbance at 340 nm using a microplate reader or spectrophotometer. The rate of NADH oxidation is directly proportional to the PFK activity.[6]
-
Protocol for Pyruvate Kinase (PK) Activation Assay:
This assay measures PK activity by coupling the production of pyruvate to the oxidation of NADH.[8][9]
-
Reaction Principle:
-
PK: Phosphoenolpyruvate (PEP) + ADP → Pyruvate + ATP
-
Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺
-
-
Methodology:
-
A reaction mixture is prepared containing PEP, ADP, NADH, and the coupling enzyme LDH.
-
To test for activation, varying concentrations of this compound are added to the mixture.
-
The reaction is started by the addition of the PK enzyme.
-
The rate of decrease in absorbance at 340 nm is monitored. This rate is directly proportional to the activity of PK.[9][10]
-
References
- 1. This compound | 4429-47-4 | MA04555 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Capillary Electrophoresis-Based Assay of Phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Activity Measurement for Pyruvate Kinase [creative-enzymes.com]
- 9. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
discovery and history of 2,5-Anhydro-D-glucitol-1,6-diphosphate
An In-Depth Technical Guide on the Discovery and History of 2,5-Anhydro-D-glucitol-1,6-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (2,5-AGDP) is a synthetic sugar analog that has garnered interest in biochemical research due to its structural similarity to fructose-1,6-bisphosphate, a key intermediate in glycolysis. This document provides a comprehensive overview of the discovery, history, and key experimental findings related to 2,5-AGDP. It is intended to serve as a technical resource, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biochemical pathways and experimental workflows.
Discovery and Early History
The exploration of anhydroalditols and their phosphorylated derivatives as tools to probe the mechanisms of carbohydrate-metabolizing enzymes dates back to the mid-20th century. While a definitive singular "discovery" paper for this compound is not readily apparent in the reviewed literature, its emergence is closely tied to the synthesis and study of related compounds aimed at understanding enzyme-substrate interactions.
A pivotal moment in the study of analogous compounds was the work on the synthesis of glucitol-1,6-bis-phosphate and mannitol-1,6-bis-phosphate. These compounds were developed as competitive inhibitors of fructose (B13574) bis-phosphate aldolases, enzymes crucial for glycolysis and gluconeogenesis. The rationale behind their synthesis was to create stable analogs of the natural substrate, fructose-1,6-bisphosphate, to investigate the enzyme's active site and mechanism.
One of the earliest and most significant studies detailing the biochemical activity of 2,5-AGDP was published in 1976 by Wurster, Hess, and Koerner in FEBS Letters. This research established 2,5-AGDP as a limited stimulator of yeast pyruvate (B1213749) kinase.[1] The study was part of a broader investigation into the tautomeric and anomeric specificity of allosteric activators of this enzyme.
Synthesis and Characterization
The synthesis of this compound typically involves the phosphorylation of 2,5-anhydro-D-glucitol. The parent anhydroalditol can be synthesized from various starting materials, including D-glucose derivatives, through a series of chemical transformations.
While the initial synthesis of 2,5-AGDP is not explicitly detailed in the readily available literature, the synthesis of the related glucitol-1,6-bis-phosphate provides a likely analogous methodology. Such syntheses generally involve the protection of hydroxyl groups, phosphorylation of the primary hydroxyls at positions 1 and 6, and subsequent deprotection.
Biochemical Properties and Significance
This compound is primarily recognized for its role as an inhibitor and modulator of key enzymes in carbohydrate metabolism.
Inhibition of Phosphofructokinase
2,5-AGDP is an effective competitive inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[2] Its inhibitory action stems from its ability to bind to the active site of PFK, mimicking the natural substrate fructose-6-phosphate (B1210287) and the allosteric activator fructose-1,6-bisphosphate, without being able to undergo the subsequent enzymatic reaction.
Modulation of Pyruvate Kinase
As demonstrated by Wurster et al. (1976), 2,5-AGDP acts as a limited stimulator of yeast pyruvate kinase.[1] Pyruvate kinase is another critical regulatory enzyme in glycolysis, and its allosteric activation by fructose-1,6-bisphosphate is a key feed-forward regulatory mechanism. The study of 2,5-AGDP and its analogs has been instrumental in understanding the structural requirements for allosteric activation of this enzyme.
Quantitative Data
The following table summarizes the key quantitative data related to the biochemical activity of this compound.
| Parameter | Enzyme | Organism | Value | Reference |
| Stimulation of Activity | Pyruvate Kinase | Yeast | Limited Stimulator | [1] |
| Inhibition | Phosphofructokinase | Not Specified | Effective Competitive Inhibitor | [2] |
Experimental Protocols
Assay for Pyruvate Kinase Activity (Adapted from Wurster et al., 1976)
This protocol describes a general method for assaying the activity of yeast pyruvate kinase and the effect of allosteric activators like 2,5-AGDP.
Materials:
-
Yeast Pyruvate Kinase
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Lactate dehydrogenase (LDH)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
This compound solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing buffer, PEP, ADP, NADH, and LDH in a cuvette.
-
Add a specific concentration of the allosteric activator, 2,5-AGDP, to the reaction mixture. For control experiments, omit the activator.
-
Initiate the reaction by adding a small amount of yeast pyruvate kinase.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the pyruvate kinase reaction.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Compare the rates of reaction in the presence and absence of 2,5-AGDP to determine its stimulatory effect.
Visualizations
Glycolytic Pathway and the Role of 2,5-AGDP
References
A Technical Guide to 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Key Modulator of Glycolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Anhydro-D-glucitol-1,6-diphosphate, a pivotal molecule in the regulation of carbohydrate metabolism. Its significance as a competitive inhibitor of phosphofructokinase (PFK) and a modulator of pyruvate (B1213749) kinase (PK) positions it as a molecule of interest for research in metabolic diseases and oncology. This document details its chemical properties, including its IUPAC name, and outlines methodologies for its synthesis, purification, and analysis. Furthermore, it delves into its biological functions, particularly its role in key signaling pathways, and presents available quantitative data to support further investigation and drug development endeavors.
Chemical Identity and Properties
This compound is a sugar analog that plays a role in cellular signaling and the regulation of glycolysis.[1] Its official IUPAC name is 2,5-anhydro-1,6-di-O-phosphono-D-glucitol .
| Property | Value | Reference |
| IUPAC Name | 2,5-anhydro-1,6-di-O-phosphono-D-glucitol | [2] |
| CAS Number | 4429-47-4 | [3] |
| Molecular Formula | C₆H₁₄O₁₁P₂ | [3] |
| Molecular Weight | 324.12 g/mol | [3] |
| Synonyms | 2,5-Anhydro-D-glucitol-1,6-bisphosphate | N/A |
Biological Significance and Therapeutic Potential
This compound is a notable modulator of glycolysis, a central pathway for energy production in cells. Its primary biological functions include:
-
Inhibition of Phosphofructokinase (PFK): It acts as an effective competitive inhibitor of phosphofructokinase, a key regulatory enzyme in glycolysis.[3] By inhibiting PFK, it can modulate the rate of glucose metabolism.
-
Modulation of Pyruvate Kinase: It is a limited stimulator of yeast pyruvate kinase.[4] Its analog, 2,5-anhydro-D-mannitol 1,6-bisphosphate, is an excellent allosteric activator of this enzyme.[4]
Given its role in regulating glycolysis, a pathway often dysregulated in cancer, this molecule is a potential drug target.[1] Cancer cells have been observed to have higher concentrations of this molecule compared to normal cells, which is linked to an allosteric change in enzyme activity leading to more rapid glucose metabolism to fuel tumor growth.[1]
Experimental Protocols
Synthesis
Protocol Outline: Preparation from a Natural Source (Adapted)
-
Extraction: Extraction of oligosaccharides from a suitable natural source (e.g., banana fruit) using established methods.
-
Enzymatic Conversion: Treatment of the extracted and purified precursor (e.g., a specific 1,6-di-phospho oligosaccharide) with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alkaline solution (e.g., NH₄OH) to induce the formation of the 2,5-anhydro ring structure.
-
Monitoring: The reaction progress can be monitored using techniques like mass spectrometry to detect the formation of the desired product.
Purification
Purification of the synthesized this compound can be achieved using anion-exchange chromatography, a technique suitable for separating phosphorylated compounds.
Protocol Outline: Anion-Exchange Chromatography
-
Resin Selection: Choose a suitable anion-exchange resin (e.g., a quaternary ammonium-based resin).
-
Column Preparation: Pack a chromatography column with the selected resin and equilibrate it with a low-ionic-strength buffer at a suitable pH.
-
Sample Loading: Load the crude synthesis mixture onto the column. The negatively charged phosphate (B84403) groups of the target molecule will bind to the positively charged resin.
-
Elution: Elute the bound molecules using a salt gradient (e.g., increasing concentration of NaCl). The target compound will elute at a specific salt concentration.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using an appropriate analytical method.
Analytical Methods
Enzymatic Assays: The concentration and purity of this compound can be determined using coupled enzymatic assays. These assays typically measure the change in NADH concentration spectrophotometrically.
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product. While specific data for the diphosphate (B83284) is scarce, data for the non-phosphorylated analog, 2,5-anhydro-D-glucitol, is available and can serve as a reference.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the purified compound.
Quantitative Data
Quantitative data on the interaction of this compound with its target enzymes is limited. The following table summarizes the available information, primarily from studies on analogous compounds.
| Parameter | Enzyme | Organism/Tissue | Value/Observation | Reference |
| Inhibition Type | Phosphofructokinase | Not specified | Competitive | [3] |
| Activation | Pyruvate Kinase | Yeast | Limited stimulator | [4] |
Signaling Pathways and Regulatory Mechanisms
This compound exerts its regulatory effects by directly interacting with key enzymes in the glycolytic pathway.
Allosteric Regulation of Glycolysis
The following diagram illustrates the points of regulation in the glycolytic pathway where this compound and its analogs have been shown to have an effect.
Caption: Allosteric regulation of glycolysis by this compound.
Experimental Workflow for Studying Enzyme Inhibition
The diagram below outlines a typical workflow for investigating the inhibitory effect of this compound on phosphofructokinase.
Caption: Workflow for kinetic analysis of PFK-1 inhibition.
Conclusion
This compound is a molecule with significant potential for modulating cellular metabolism. Its role as a competitive inhibitor of PFK makes it a valuable tool for studying the regulation of glycolysis and a potential lead compound for the development of therapeutics targeting metabolic disorders and cancer. Further research is warranted to fully elucidate its mechanism of action, to develop robust and scalable synthesis protocols, and to explore its therapeutic applications in greater detail. This guide provides a foundational resource for researchers and drug development professionals to advance our understanding and utilization of this important metabolic regulator.
References
Technical Guide: 2,5-Anhydro-D-glucitol-1,6-diphosphate
CAS Number: 4429-47-4
Introduction
2,5-Anhydro-D-glucitol-1,6-diphosphate is a phosphorylated derivative of 2,5-anhydro-D-glucitol, a structural analog of fructose (B13574). This molecule plays a role in cellular metabolism by interacting with key regulatory enzymes in the glycolytic and gluconeogenic pathways. Its structural similarity to fructose-1,6-bisphosphate allows it to act as a modulator of enzymes that utilize this crucial metabolic intermediate. This technical guide provides an in-depth overview of this compound, including its biochemical properties, its role in metabolic regulation, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Biochemical Properties and Metabolic Role
This compound functions as an allosteric effector of several key enzymes in central carbon metabolism. Its primary interactions are with phosphofructokinase-1 (PFK-1), pyruvate (B1213749) kinase, and fructose-1,6-bisphosphatase.
It is known to be a weak activator of phosphofructokinase-1 (PFK-1), the enzyme that catalyzes the committed step of glycolysis.[1] Additionally, it acts as a limited stimulator of yeast pyruvate kinase.[2][3][4] In the context of gluconeogenesis, this compound has been identified as a noncompetitive inhibitor of rat liver fructose 1,6-bisphosphatase.[1] The modulation of these enzymes suggests that this compound can influence the overall flux of both glycolysis and gluconeogenesis.
Interestingly, its analog, 2,5-anhydro-D-mannitol-1,6-bisphosphate, exhibits more potent effects. For instance, the mannitol (B672) analog is a strong activator of rabbit liver pyruvate kinase and a potent inhibitor of rabbit liver fructose 1,6-bisphosphatase.
The unphosphorylated precursor, 2,5-anhydro-D-glucitol, is a known inhibitor of fructose-1,6-bisphosphate aldolase.[5]
Quantitative Data
| Compound | Enzyme | Organism/Tissue | Effect | Quantitative Value (Ki / Ka) |
| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Pyruvate Kinase | Rabbit Liver | Activation | Apparent Ka = 9.5 ± 0.9 µM |
| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Fructose 1,6-bisphosphatase | Rabbit Liver | Inhibition | Apparent Ki = 3.6 ± 0.3 µM |
| 2,5-Anhydro-D-glucitol | Fructose-1,6-bisphosphate Aldolase | Not Specified | Inhibition | Ki in the range of 10-3 mM[5] |
| 2,5-Anhydro-D-mannitol | Fructose-1,6-bisphosphate Aldolase | Not Specified | Inhibition | Ki in the range of 10-3 mM[5] |
Experimental Protocols
Synthesis of this compound
A detailed, publicly available protocol for the direct chemical synthesis of this compound is not readily found in the literature. However, a method for the preparation of a related compound, 2,5-anhydro di-(hydrido) di-phosphate di-hydrate mannitol (glucitol), has been described. This method involves the conversion of 1,6-di-phospho neokestose (B12072389) from banana fruit using sodium borohydride (B1222165) in ammonium (B1175870) hydroxide.[5]
General Steps for the Preparation of the Analog:
-
Extraction of neokestose-1,6-di-phosphate from commercial banana fruit.
-
Conversion of the extracted compound to the 2,5-anhydro derivative using NaBH4 in NH4OH (pH 11.4) over 18 hours.[5]
-
Characterization of the product using negative ion mass spectrometry and inductively coupled mass spectrometry.[5]
For the synthesis of related amino derivatives, such as 6-amino-1,5-anhydro-6-deoxy-D-glucitol, a multi-step process starting from 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide has been reported.[6]
Enzymatic Assay for Phosphofructokinase-1 (PFK-1) Activity
This protocol is adapted from general PFK-1 activity assays and is designed to evaluate the effect of this compound.
Principle: The activity of PFK-1 is determined using a coupled enzyme assay. PFK-1 converts fructose-6-phosphate (B1210287) and ATP to fructose-1,6-bisphosphate and ADP. The ADP produced is then used in a series of reactions involving pyruvate kinase and lactate (B86563) dehydrogenase, leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT
-
Fructose-6-phosphate (F6P) solution
-
ATP solution
-
NADH solution
-
Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase
-
This compound (test compound)
-
Purified PFK-1 enzyme
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, F6P, ATP, NADH, and the coupling enzymes.
-
Add varying concentrations of this compound to the reaction mixture. A control reaction without the test compound should also be prepared.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified PFK-1 enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the PFK-1 activity. Calculate the initial velocity of the reaction for each concentration of the test compound.
-
Plot the PFK-1 activity as a function of the this compound concentration to determine its effect (activation or inhibition).
Signaling and Metabolic Pathways
This compound exerts its effects by modulating key regulatory points in glycolysis and gluconeogenesis.
The diagram above illustrates the points of intervention for this compound in the opposing pathways of glycolysis and gluconeogenesis. By weakly activating the glycolytic enzymes PFK-1 and pyruvate kinase, and inhibiting the gluconeogenic enzyme fructose-1,6-bisphosphatase, it can shift the metabolic balance towards glucose breakdown.
Experimental Workflow
The following workflow outlines the general steps for characterizing the effects of this compound on a target enzyme.
This workflow provides a systematic approach to investigating the modulatory effects of this compound on its target enzymes, from initial preparation to final data analysis.
References
- 1. Mechanism of action of 2,5-anhydro-D-mannitol in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 4429-47-4 | MA04555 [biosynth.com]
- 6. Activation of muscle phosphofructokinase by fructose 2,6-bisphosphate and fructose 1,6-bisphosphate is differently affected by other regulatory metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of 2,5-Anhydro-D-glucitol-1,6-diphosphate in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the natural occurrence of 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP), a fascinating and biologically active phosphorylated sugar analog. While not a mainstream metabolite, AGDP emerges in specific biological contexts, notably as a product of fungal-plant interactions and potentially within cancerous mammalian cells. This document provides a comprehensive overview of its known natural sources, a proposed biosynthetic pathway, and detailed, adaptable protocols for its detection and quantification. The information presented herein is intended to equip researchers with the foundational knowledge and methodologies required to investigate this intriguing molecule and its potential roles in signaling and disease.
Introduction
This compound (AGDP) is a structural analog of fructose-1,6-bisphosphate, a key intermediate in glycolysis. Its unique structure, featuring an anhydro bridge, confers distinct biochemical properties, including the ability to act as a potent enzyme inhibitor. This guide explores the known instances of its natural occurrence, moving beyond its use as a synthetic tool to understand its place in biological systems.
Natural Occurrence of AGDP
The primary documented natural occurrence of AGDP is a result of a sophisticated interplay between a fungus and its plant host.
Fungal-Plant Interactions
The phytopathogenic fungus, Fusarium solani, is a known producer of the precursor molecule, 2,5-Anhydro-D-glucitol (AhG).[1][2] This compound, a phytotoxin, is secreted by the fungus and subsequently absorbed by the host plant's cells. Within the plant's cytoplasm, endogenous glycolytic enzymes, such as hexokinase and phosphofructokinase, recognize AhG as a substrate and phosphorylate it, leading to the formation of AGDP.[1][2] This bioactivation is a crucial step in the toxin's mechanism of action, as AGDP is a potent inhibitor of the plant's fructose-1,6-bisphosphate aldolase, a critical enzyme in glycolysis and the Calvin cycle.[1][2] This inhibition disrupts the plant's primary metabolism, contributing to the pathogenicity of the fungus.
Potential Endogenous Presence in Mammalian Cells
Emerging evidence suggests a potential, albeit less defined, role for AGDP in mammalian systems, particularly in the context of cancer. Some reports indicate that cancer cells may harbor higher concentrations of AGDP compared to their non-cancerous counterparts.[3] This observation has led to the hypothesis that AGDP could be an oncometabolite, although the precise biosynthetic pathway and its functional significance in cancer cell metabolism are still under active investigation.
Biosynthesis and Bioactivation Pathway
The formation of AGDP in nature is a multi-step process that begins with the biosynthesis of its precursor, AhG, by Fusarium solani and culminates in its phosphorylation within the host plant cell.
Quantitative Data
To date, there is a notable absence of published studies providing specific quantitative measurements of AGDP concentrations in biological tissues. While the inhibitory constants (Ki) of AGDP on certain enzymes have been determined, the endogenous levels remain unquantified. The table below summarizes the available inhibitory data.
| Compound | Target Enzyme | Organism/System | Inhibitory Constant (Ki) / I50 | Reference |
| This compound (AGDP) | Fructose-1,6-bisphosphate Aldolase | Plant | 103 µM (Ki) | [1] |
| This compound (AGDP) | Fructose-1,6-bisphosphate Aldolase | Plant | 570 µM (I50) | [1] |
Experimental Protocols
The following protocols are proposed for the extraction and quantification of AGDP from biological samples. These are based on established methods for the analysis of other phosphorylated sugars and may require optimization for specific sample types.
Extraction of AGDP from Plant Tissues
This protocol is adapted from methods for extracting sugar phosphates from plant material.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction buffer: 5% (w/v) perchloric acid (HClO4)
-
Neutralization solution: 5 M K2CO3
-
Centrifuge capable of 15,000 x g and 4°C
-
0.22 µm syringe filters
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the frozen powder and add 5 volumes of ice-cold 5% perchloric acid.
-
Homogenize the mixture thoroughly and incubate on ice for 30 minutes.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble metabolites.
-
Neutralize the supernatant by slowly adding 5 M K2CO3 while vortexing. Monitor the pH until it reaches 6.5-7.0. The precipitation of KClO4 will be observed.
-
Incubate on ice for 30 minutes to ensure complete precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the KClO4.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The resulting extract is ready for analysis by HPLC-MS/MS.
Quantification of AGDP by HPLC-MS/MS
This proposed method utilizes ion-pair reversed-phase liquid chromatography coupled with tandem mass spectrometry for the sensitive and specific quantification of AGDP.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water
-
Mobile Phase B: Acetonitrile
-
AGDP standard (if available) or a closely related internal standard (e.g., 13C-labeled fructose-1,6-bisphosphate)
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample extract.
-
Elute the analytes using a gradient program, for example:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20-21 min: 50% to 5% B
-
21-30 min: 5% B (re-equilibration)
-
-
Set the ESI source to negative ion mode.
-
Monitor for the specific mass transition of AGDP. The precursor ion (m/z) for AGDP is 323.0. The product ions would need to be determined by infusion of a standard, but are expected to include fragments corresponding to the loss of phosphate (B84403) groups (e.g., m/z 243.0, m/z 163.0, m/z 97.0).
-
Quantify the amount of AGDP in the sample by comparing the peak area to a standard curve generated with a known concentration of an AGDP standard or a suitable internal standard.
References
An In-depth Technical Guide on 2,5-Anhydro-D-glucitol-1,6-diphosphate
This guide provides a comprehensive overview of 2,5-Anhydro-D-glucitol-1,6-diphosphate, a significant molecule in biochemical research, particularly for professionals in researcher, scientists, and drug development.
Molecular Profile
This compound is a structural analog of fructose (B13574) 1,6-bisphosphate. Its chemical formula is C₆H₁₄O₁₁P₂.[1][2] The molecular structure and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 324.12 g/mol | [1][2] |
| Molecular Formula | C₆H₁₄O₁₁P₂ | [1][2] |
| CAS Number | 4429-47-4 | [1][2] |
| Canonical SMILES | C([C@@H]1--INVALID-LINK--COP(=O)(O)O)O">C@HO)OP(=O)(O)O | [2] |
| Physical Description | Not specified in the provided context. | |
| Storage Conditions | Store at < -15°C, keep container well closed, under inert gas (Argon). | [2] |
Biochemical Role and Applications
This compound is primarily recognized for its role as a competitive inhibitor of phosphofructokinase (PFK), a key enzyme in the glycolysis pathway.[1][3][4] This inhibitory action makes it a valuable tool for studying the regulation of glycolysis. It is also a limited stimulator of yeast pyruvate (B1213749) kinase.[5][6]
Its function as a cell signaling molecule involved in the regulation of glycolysis has drawn attention in cancer research.[2] Some studies suggest that cancer cells may have higher concentrations of this molecule, potentially indicating a role in the altered metabolism of tumor cells.[2]
The diagram below illustrates the inhibitory effect of this compound on the glycolysis pathway.
Experimental Protocols
While detailed experimental protocols for the synthesis or application of this compound are not extensively detailed in the provided search results, a method for its preparation from banana fruit has been described.[7] This process involves the conversion of 1,6-di-phospho neokestose (B12072389) to the 2,5 anhydro derivative using sodium borohydride (B1222165) in ammonium (B1175870) hydroxide.[7]
A general workflow for investigating its inhibitory effects on phosphofructokinase is outlined below.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 4429-47-4 | MA04555 [biosynth.com]
- 3. This compound(CAS:4429-47-4) – 集麒生物 [jiqibio.com]
- 4. This compound(CAS:4429-47-4) – 欧宝网址入口 生物 [562part.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 丙酮酸激酶刺激剂 | MCE [medchemexpress.cn]
- 7. Preparation of 2,5-anhydro di-(hydrido) di-phosphate di-hydrate Mannitol (Glucitol) from Banana Fruit Yields a Possible Fructose 1,6 Bisphosphate Aldolase Inhibitor(s), World Journal of Food Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Quantification of 2,5-Anhydro-D-glucitol-1,6-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-glucitol-1,6-diphosphate (AnGDF) is a sugar phosphate (B84403) that acts as a signaling molecule involved in the regulation of glycolysis.[1] It is known to be an effective competitive inhibitor of phosphofructokinase, a key regulatory enzyme in the glycolytic pathway.[2] Furthermore, its analog, 2,5-anhydro-D-mannitol 1,6-bisphosphate, is an excellent allosteric activator of Pyruvate (B1213749) Kinase.[3] Given its regulatory roles, accurate quantification of AnGDF in biological samples is crucial for understanding its physiological and pathological significance, particularly in metabolic diseases and cancer.[1]
These application notes provide a detailed protocol for a coupled enzymatic assay for the quantification of AnGDF. The proposed method is based on the enzymatic dephosphorylation of AnGDF to 2,5-anhydro-D-glucitol, followed by phosphorylation by fructokinase, which is coupled to the oxidation of NADH, allowing for spectrophotometric quantification.
Principle of the Assay
The quantification of AnGDF is achieved through a three-step enzymatic cascade:
-
Dephosphorylation: AnGDF is first dephosphorylated to 2,5-anhydro-D-glucitol by a phosphatase.
-
Phosphorylation: The resulting 2,5-anhydro-D-glucitol is then phosphorylated by fructokinase, producing ADP.
-
Coupled Reaction: The ADP produced is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the amount of AnGDF in the sample.[4]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the quantification of AnGDF.
Caption: Experimental workflow for AnGDF quantification.
Signaling Pathway Involvement
AnGDF and its analogs are known to interact with key enzymes in the glycolytic pathway, acting as allosteric regulators. The diagram below depicts the interaction of AnGDF analogs with phosphofructokinase-1 (PFK-1) and pyruvate kinase (PK).
References
Application Notes and Protocols for the Analytical Detection of 2,5-Anhydro-D-glucitol-1,6-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) is a pivotal signaling molecule involved in the regulation of glycolysis. As an analog of fructose-1,6-bisphosphate, it acts as a competitive inhibitor of phosphofructokinase (PFK) and an allosteric activator of pyruvate (B1213749) kinase (PK), making it a compound of significant interest in metabolic research and drug development.[1][2] Accurate and sensitive detection of 2,5-AGDP is crucial for understanding its physiological roles and for the development of therapeutics targeting metabolic pathways.
These application notes provide detailed protocols for the analytical detection and quantification of 2,5-AGDP using state-of-the-art techniques, including ion chromatography, capillary electrophoresis-mass spectrometry, and an enzymatic assay approach.
Signaling Pathway Involvement of 2,5-AGDP
2,5-AGDP modulates glycolysis by interacting with key regulatory enzymes. It competitively inhibits phosphofructokinase, a rate-limiting enzyme in glycolysis, thereby slowing down the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[1][3] Conversely, it allosterically activates pyruvate kinase, which catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate (B93156) to pyruvate.[2][4][5][6]
Analytical Methods for 2,5-AGDP Detection
Several advanced analytical techniques can be employed for the sensitive and specific detection of 2,5-AGDP. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Ion Chromatography with Pulsed Amperometric Detection (IC-PAD)
Ion chromatography is a robust and reliable method for the separation and quantification of charged molecules like sugar phosphates.[7] Pulsed amperometric detection provides high sensitivity for carbohydrates without the need for derivatization.
Experimental Workflow:
Protocol for IC-PAD:
-
Sample Preparation:
-
For biological tissues, homogenize the sample in 80% ethanol.
-
Centrifuge to pellet precipitates and collect the supernatant.
-
To remove proteins from samples like cell lysates or plasma, use Carrez reagents I and II, followed by centrifugation.[8]
-
Filter the final extract through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ series column.
-
Eluent: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297). A typical gradient might start at a low concentration of sodium hydroxide (e.g., 10 mM) and ramp up to a higher concentration, with a concurrent sodium acetate gradient to elute diphosphorylated sugars.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Detection:
-
Detector: Pulsed Amperometric Detector with a gold working electrode.
-
Waveform: A standard carbohydrate waveform should be used.
-
-
Quantification:
-
Prepare a series of 2,5-AGDP standards of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of 2,5-AGDP in the samples by interpolating their peak areas from the calibration curve.
-
Quantitative Data for Analogous Compounds (Fructose-1,6-diphosphate):
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.032 µmol/L | [9] |
| Limit of Quantification (LOQ) | 3.3 µmol/L | [9] |
| Linearity Range | 3.3 - 211.5 µmol/L | [9] |
| Recovery | 99.0% - 100.3% | [9] |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS offers high separation efficiency and selectivity, making it ideal for analyzing complex biological matrices and resolving isomers.[10]
Protocol for CE-MS:
-
Sample Preparation:
-
Extract metabolites from samples using a cold methanol/chloroform/water extraction procedure.
-
Centrifuge to separate the polar (containing sugar phosphates), non-polar, and protein phases.
-
Collect the polar phase and dry it under vacuum.
-
Reconstitute the dried extract in the CE running buffer.
-
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 80 cm length).
-
Background Electrolyte (BGE): An alkaline buffer such as 20 mM ammonium (B1175870) acetate in 20% methanol, pH 9.5.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: -25 to -30 kV.
-
-
MS Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass analysis.
-
Detection: Monitor for the specific m/z of the deprotonated 2,5-AGDP molecule. For confirmation, monitor for characteristic fragment ions in MS/MS mode.
-
Quantitative Data for Sugar Phosphates by CE-MS:
| Parameter | Value | Reference |
| Limit of Detection (LOD) | fmol to low pmol range | [11][12] |
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
HILIC is a powerful technique for the separation of polar compounds like sugar phosphates, offering an alternative to ion-exchange chromatography.[13]
Protocol for HILIC-MS:
-
Sample Preparation:
-
Follow the same extraction procedure as for CE-MS.
-
Reconstitute the dried extract in a solvent compatible with the HILIC mobile phase (e.g., 80% acetonitrile).
-
-
HILIC Conditions:
-
Column: A HILIC column with an amide or zwitterionic stationary phase.
-
Mobile Phase A: Water with an additive like ammonium acetate or ammonium formate.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: Start with a high percentage of acetonitrile (e.g., 90%) and decrease it over the run to elute the polar analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
MS Conditions:
-
Identical to the MS conditions for CE-MS.
-
Quantitative Data for Sugar Alcohols by HILIC-UHPLC-ELSD:
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 30.0 - 45.0 ng | [14] |
| Limit of Quantification (LOQ) | 50.0 - 75.0 ng | [14] |
| Linearity Range | 50.0 - 800.0 ng | [14] |
| Recovery | 92.3% - 107.3% | [14] |
Enzymatic Assay (Conceptual Protocol)
A coupled enzymatic assay could be developed for the high-throughput screening of 2,5-AGDP. This would require a specific enzyme that acts on 2,5-AGDP, such as a specific phosphatase or dehydrogenase.
Principle:
The assay would be based on the enzymatic conversion of 2,5-AGDP, which is coupled to a reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence). For instance, if a specific dehydrogenase exists, the reaction could be coupled to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
Conceptual Workflow:
Protocol Outline:
-
Reagent Preparation:
-
Prepare a reaction buffer at the optimal pH for the specific enzyme.
-
Prepare solutions of NAD+ and the specific dehydrogenase.
-
Prepare a series of 2,5-AGDP standards.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, NAD+ solution, and the sample or standard.
-
Initiate the reaction by adding the dehydrogenase enzyme.
-
Incubate at a controlled temperature (e.g., 37 °C).
-
Monitor the increase in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Create a standard curve by plotting the reaction rate against the concentration of the 2,5-AGDP standards.
-
Determine the concentration of 2,5-AGDP in the samples from the standard curve.
-
Conclusion
The analytical methods outlined in these application notes provide robust and sensitive options for the detection and quantification of this compound. The choice of method will be dictated by the specific research question, sample complexity, and available resources. Ion chromatography offers a reliable and straightforward approach, while CE-MS and HILIC-MS provide higher sensitivity and specificity for complex biological samples. The conceptual enzymatic assay presents a potential high-throughput method, contingent on the availability of a specific enzyme. These protocols and data will aid researchers in accurately measuring 2,5-AGDP and furthering our understanding of its role in metabolic regulation.
References
- 1. [PDF] The fructose 6-phosphate site of phosphofructokinase. I. Tautomeric and anomeric specificity. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Regulation of yeast pyruvate kinase by ultrasensitive allostery independent of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion chromatographic determination of sugar phosphates in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Selective detection of sugar phosphates by capillary electrophoresis/mass spectrometry and its application to an engineered E. coli host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2,5-Anhydro-D-glucitol-1,6-diphosphate in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP) is a structural analog of the key metabolic regulator fructose-1,6-bisphosphate (FBP). Due to its structural similarity, AGDP can interact with several key enzymes in central carbon metabolism, particularly within the glycolysis and gluconeogenesis pathways. This makes it a valuable tool for researchers studying metabolic regulation, enzyme kinetics, and for professionals in drug development targeting metabolic pathways implicated in diseases such as cancer and diabetes.
These application notes provide an overview of the known interactions of AGDP with key metabolic enzymes, protocols for studying these interactions, and a summary of the available quantitative data.
Data Presentation: Quantitative Analysis of AGDP-Enzyme Interactions
The following tables summarize the known quantitative data for the interaction of this compound and its direct precursor with key metabolic enzymes. For comparative purposes, data for its analog, 2,5-Anhydro-D-mannitol-1,6-bisphosphate, is also included where direct data for AGDP is not available.
Table 1: Inhibition Constants (Ki) of AGDP and Related Compounds
| Compound | Enzyme | Organism | Inhibition Type | Ki Value | Citation |
| 2,5-Anhydro-D-glucitol-6-phosphate | Phosphofructokinase (PFK-1) | Rabbit Muscle | Competitive | 0.34 mM | [1] |
| This compound | Fructose-1,6-bisphosphatase (FBPase) | Rat Liver | Noncompetitive | Not Reported | [2][3] |
| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Fructose-1,6-bisphosphatase (FBPase) | Rabbit Liver | Competitive | 3.6 ± 0.3 µM |
Table 2: Activation Constants (Ka) of AGDP and Related Compounds
| Compound | Enzyme | Organism | Effect | Ka Value | Citation |
| This compound | Pyruvate (B1213749) Kinase (PK) | Rat Liver | Weak Activator | Not Reported | [2][3] |
| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Pyruvate Kinase (PK) | Rabbit Liver | Activator | 9.5 ± 0.9 µM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways affected by AGDP and a general workflow for its synthesis and use in enzymatic assays.
Experimental Protocols
The following are detailed protocols for assaying the activity of key enzymes that interact with this compound. These protocols are based on established methods and can be adapted for use with AGDP.
Protocol 1: Phosphofructokinase-1 (PFK-1) Inhibition Assay
This assay measures the inhibition of PFK-1 by the precursor of AGDP, 2,5-Anhydro-D-glucitol-6-phosphate, based on a coupled enzyme reaction that monitors the oxidation of NADH.
Materials:
-
Purified PFK-1 enzyme
-
2,5-Anhydro-D-glucitol-6-phosphate (inhibitor)
-
Fructose-6-phosphate (substrate)
-
ATP (substrate)
-
NADH
-
Aldolase
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT, 100 mM KCl
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing assay buffer, fructose-6-phosphate (at a concentration around its Km), ATP (at a non-inhibitory concentration), NADH, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of 2,5-Anhydro-D-glucitol-6-phosphate in the assay buffer.
-
Set up Reactions: To the wells of a 96-well plate, add the reagent mix. Then add the different concentrations of the inhibitor. Include a control with no inhibitor.
-
Initiate Reaction: Add the PFK-1 enzyme to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC50. The Ki can be determined using a Lineweaver-Burk or Dixon plot.
Protocol 2: Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay
This assay measures the noncompetitive inhibition of FBPase by AGDP by quantifying the production of inorganic phosphate (B84403).
Materials:
-
Purified FBPase enzyme
-
This compound (inhibitor)
-
Fructose-1,6-bisphosphate (substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 1 mM MgCl₂, 0.1 mM EDTA
-
Malachite Green Reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at ~620-660 nm
Procedure:
-
Prepare Inhibitor and Substrate Solutions: Prepare serial dilutions of AGDP in the assay buffer. Prepare solutions of fructose-1,6-bisphosphate at various concentrations.
-
Set up Reactions: In the wells of a 96-well plate, add the assay buffer, FBPase enzyme, and the desired concentration of AGDP.
-
Initiate Reaction: Add the fructose-1,6-bisphosphate solution to each well to start the reaction. Incubate at 37°C for a set time (e.g., 15-30 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate produced.
-
Measure Absorbance: After a short incubation for color development, measure the absorbance at the appropriate wavelength.
-
Data Analysis: Create a standard curve using known concentrations of phosphate. Determine the amount of phosphate produced in each reaction. To determine the Ki for noncompetitive inhibition, plot 1/V₀ versus [I] at different substrate concentrations.
Protocol 3: Pyruvate Kinase (PK) Activation Assay
This assay measures the activation of pyruvate kinase by AGDP using a coupled reaction that monitors the oxidation of NADH.
Materials:
-
Purified Pyruvate Kinase enzyme
-
This compound (activator)
-
Phosphoenolpyruvate (PEP) (substrate)
-
ADP (substrate)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Prepare Activator Dilutions: Prepare a serial dilution of AGDP in the assay buffer.
-
Set up Reactions: To the wells of a 96-well plate, add the reagent mix and the different concentrations of AGDP. Include a control with no activator.
-
Initiate Reaction: Add the pyruvate kinase enzyme to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 30°C).
-
Data Analysis: Calculate the initial reaction velocity for each activator concentration. Plot the velocity against the AGDP concentration and fit the data to an appropriate activation model to determine the Ka.
Synthesis of this compound
Proposed Enzymatic Synthesis:
-
Step 1: Phosphorylation of 2,5-Anhydro-D-glucitol to 2,5-Anhydro-D-glucitol-6-phosphate. This can be achieved using a suitable kinase, such as hexokinase, in the presence of ATP. The reaction would need to be optimized for substrate concentration, enzyme concentration, and incubation time.
-
Step 2: Phosphorylation of 2,5-Anhydro-D-glucitol-6-phosphate to this compound. This second phosphorylation step at the C1 position can be catalyzed by phosphofructokinase-1 (PFK-1) using ATP as the phosphate donor.[1]
-
Purification: The final product, AGDP, would need to be purified from the reaction mixture, likely using chromatographic techniques such as ion-exchange chromatography, to separate it from the unreacted starting materials, intermediates, and enzymes.
Note: This proposed synthesis would require significant optimization and validation.
Conclusion
This compound is a valuable molecular tool for probing the intricate regulation of glycolysis and gluconeogenesis. Its ability to interact with key enzymes such as phosphofructokinase-1, fructose-1,6-bisphosphatase, and pyruvate kinase allows researchers to dissect the allosteric control mechanisms of these central metabolic pathways. While quantitative data on its interactions are still emerging, the provided protocols offer a solid foundation for its application in metabolic research and drug discovery. Further studies are warranted to fully elucidate the kinetic parameters of AGDP's interactions and to develop robust synthesis methods.
References
- 1. Mechanism of action of 2,5-anhydro-D-mannitol in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and allosteric properties of yeast pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tautomeric and anomeric specificity of allosteric activation of yeast pyruvate kinase by D-fructose 1, 6-bisphosphate and its relevance in D-glucose catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Anhydro-D-glucitol Derivatives as Phosphofructokinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphofructokinase (PFK) is a pivotal enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[1][2][3] This step is a major point of regulation for glycolysis, making PFK a significant target for therapeutic intervention in various diseases, including cancer and metabolic disorders.[4] Molecules that can modulate PFK activity are valuable tools for both basic research and drug development.
This document provides detailed information on 2,5-anhydro-D-glucitol derivatives as inhibitors of phosphofructokinase. While 2,5-Anhydro-D-glucitol-1,6-diphosphate (ADG-1,6-P2) is commercially available and listed as a PFK inhibitor, there is a notable lack of primary scientific literature detailing its specific inhibitory characteristics.[5] However, extensive research has been published on a closely related analog, 2,5-Anhydro-D-glucitol-6-phosphate (ADG-6-P) , establishing it as a competitive inhibitor of PFK.[6]
These application notes will focus on the scientifically validated inhibitory properties of ADG-6-P, while also acknowledging the commercially available diphosphate (B83284) analog. The provided protocols are based on established methodologies for studying PFK inhibition.
Mechanism of Action
2,5-Anhydro-D-glucitol-6-phosphate acts as a competitive inhibitor of phosphofructokinase.[6] As an analog of the substrate fructose-6-phosphate, it binds to the active site of the enzyme, preventing the binding of the natural substrate and thereby inhibiting the enzymatic reaction.[6] The inhibition is specific to the α-D-fructofuranose-6-P analog, highlighting the stereospecificity of the PFK active site.[6]
While some commercial suppliers describe this compound as an "effective competitive inhibitor of phosphofructokinase," this claim is not currently substantiated by available peer-reviewed scientific literature.[5] Another source suggests it may be a limited stimulator of yeast pyruvate (B1213749) kinase, an enzyme further down the glycolytic pathway.[7] Researchers should exercise caution and independently validate the activity of the diphosphate compound.
Data Presentation
The following table summarizes the available quantitative data for the inhibition of rabbit muscle phosphofructokinase by 2,5-Anhydro-D-glucitol-6-phosphate.
| Compound | Enzyme Source | Inhibition Type | Ki (Inhibitory Constant) |
| 2,5-Anhydro-D-glucitol-6-phosphate | Rabbit Muscle | Competitive | 0.34 mM |
| Data sourced from Koerner et al. (1974).[6] |
No peer-reviewed quantitative data (Ki or IC50) is currently available for this compound as a PFK inhibitor.
Experimental Protocols
I. Enzymatic Synthesis of 2,5-Anhydro-D-glucitol-6-phosphate
This protocol is adapted from the method described by Koerner et al. (1974) for the enzymatic phosphorylation of 2,5-anhydro-D-glucitol.[6]
Materials:
-
2,5-Anhydro-D-glucitol
-
ATP (Adenosine triphosphate)
-
Yeast Hexokinase
-
Tris-HCl buffer
-
MgCl₂ (Magnesium chloride)
-
HCl (Hydrochloric acid)
-
Dowex 1-X8 resin (chloride form)
-
Barium chloride
-
Ethanol
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 2,5-anhydro-D-glucitol, a slight molar excess of ATP, and yeast hexokinase in a Tris-HCl buffer (pH 7.5) containing MgCl₂.
-
Incubation: Incubate the reaction mixture at 30°C. Monitor the reaction progress by measuring the decrease in pH, which results from the production of ADP and H⁺.
-
Reaction Termination: Once the reaction is complete (indicated by the stabilization of pH), terminate the reaction by adding perchloric acid to denature the enzyme.
-
Purification:
-
Neutralize the mixture with KOH and remove the potassium perchlorate (B79767) precipitate by centrifugation.
-
Apply the supernatant to a Dowex 1-X8 column (chloride form).
-
Wash the column with water to remove unreacted starting material and salts.
-
Elute the phosphorylated product using a linear gradient of HCl.
-
-
Isolation:
-
Identify the fractions containing the product using a suitable assay (e.g., phosphate (B84403) analysis).
-
Pool the relevant fractions and neutralize them.
-
Precipitate the product as its barium salt by adding barium chloride and ethanol.
-
Collect the precipitate by centrifugation, wash with ethanol, and dry.
-
-
Characterization: Confirm the identity and purity of the synthesized 2,5-Anhydro-D-glucitol-6-phosphate using techniques such as NMR and mass spectrometry.
II. Phosphofructokinase Purification (Partial)
This protocol provides a general method for the partial purification of PFK from rat liver, adapted from established procedures.[8]
Materials:
-
Rat liver tissue
-
Homogenization buffer (e.g., Tris-HCl buffer with EDTA and sucrose)
-
Centrifuge
-
Dialysis tubing
Procedure:
-
Homogenization: Homogenize fresh or frozen rat liver tissue in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a crude supernatant containing the cytosolic enzymes.
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the supernatant with constant stirring to achieve a specific saturation level (e.g., 30-50%). This will precipitate many proteins, while leaving PFK in the supernatant.
-
Centrifuge to remove the precipitated proteins.
-
Increase the ammonium sulfate concentration in the supernatant to a higher saturation level (e.g., 50-70%) to precipitate PFK.
-
Collect the PFK-containing precipitate by centrifugation.
-
-
Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Enzyme Activity Assay: Determine the PFK activity and protein concentration of the partially purified enzyme preparation.
III. Phosphofructokinase Inhibition Assay
This is a general coupled-enzyme spectrophotometric assay to determine the inhibitory effect of 2,5-Anhydro-D-glucitol derivatives on PFK activity.[9]
Materials:
-
Partially purified PFK
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, with MgCl₂)
-
Fructose-6-phosphate (substrate)
-
ATP (co-substrate)
-
NADH
-
Aldolase (coupling enzyme)
-
Triosephosphate isomerase (coupling enzyme)
-
Glycerol-3-phosphate dehydrogenase (coupling enzyme)
-
2,5-Anhydro-D-glucitol-6-phosphate (inhibitor)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, ATP, and the coupling enzymes.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (2,5-Anhydro-D-glucitol-6-phosphate) to different cuvettes. Include a control with no inhibitor.
-
Enzyme Addition: Add the purified PFK to the cuvettes and incubate for a few minutes to allow for any pre-incubation effects.
-
Reaction Initiation: Start the reaction by adding the substrate, fructose-6-phosphate.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD⁺ is coupled to the PFK reaction, and the rate of decrease in absorbance is proportional to the PFK activity.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) at different fixed inhibitor concentrations (Lineweaver-Burk plot) to determine the type of inhibition and the Ki value.
-
Visualizations
Caption: Inhibition of Phosphofructokinase in the Glycolysis Pathway.
Caption: Workflow for PFK Inhibition Studies.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 3. Phosphofructokinase (PFK) - Proteopedia, life in 3D [proteopedia.org]
- 4. Genetic alteration in phosphofructokinase family promotes growth of muscle-invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Properties of phosphofructokinase from rat liver and their relation to the control of glycolysis and gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2,5-Anhydro-D-glucitol-1,6-diphosphate in Glycolysis Regulation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) is a structural analog of fructose-1,6-bisphosphate (FBP), a key intermediate in the glycolytic pathway. As an FBP analog, 2,5-AGDP has been shown to modulate the activity of key regulatory enzymes in glycolysis, namely phosphofructokinase (PFK) and pyruvate (B1213749) kinase (PK). These enzymes are critical control points in the glycolytic pathway, and their regulation is essential for maintaining cellular energy homeostasis. Understanding the effects of 2,5-AGDP on these enzymes can provide valuable insights into the regulation of glycolysis and may offer opportunities for the development of novel therapeutic agents targeting metabolic pathways.
This document provides detailed application notes on the role of 2,5-AGDP in glycolysis regulation, including its effects on PFK and PK. It also includes detailed experimental protocols for studying these effects and diagrams to visualize the involved pathways and workflows.
Data Presentation
The following tables summarize the known effects of this compound and related compounds on the key regulatory enzymes of glycolysis.
Table 1: Effect of Bisphosphate Compounds on Rat Liver Phosphofructokinase-1 (PFK-1) Activity
| Compound | Relative Activation Effectiveness at 1 mM Fructose-6-Phosphate (B1210287) | Notes |
| Fructose-2,6-bisphosphate (F-2,6-P2) | Most Potent Activator | A well-established allosteric activator of PFK-1. |
| 2,5-Anhydro-D-mannitol-1,6-diphosphate | Strong Activator | More effective than Fructose-1,6-bisphosphate. |
| Fructose-1,6-bisphosphate (FBP) | Moderate Activator | The natural product of the PFK-1 reaction. |
| This compound (2,5-AGDP) | Weak Activator/Inhibitor | Described as a competitive inhibitor; high concentrations of the related 2,5-anhydromannitol-1,6-diphosphate are inhibitory.[1] |
Table 2: Effect of this compound on Pyruvate Kinase (PK) Activity
| Compound | Effect on Pyruvate Kinase | Enzyme Source | Notes |
| This compound (2,5-AGDP) | Weak Activator | Rat Liver | Limited stimulator.[2][3] |
| 2,5-Anhydro-D-mannitol-1,6-diphosphate | Excellent Allosteric Activator | Yeast, Rat Liver[2] | Stimulated by micromolar concentrations.[1] |
| Fructose-1,6-bisphosphate (FBP) | Potent Allosteric Activator | Various | The primary allosteric activator of many PK isoforms. |
Signaling Pathways and Experimental Workflows
Caption: Regulatory role of 2,5-AGDP in the glycolytic pathway.
Caption: Experimental workflow for PFK-1 inhibition assay.
Caption: Experimental workflow for Pyruvate Kinase activation assay.
Experimental Protocols
Note on Synthesis of this compound: A detailed, readily replicable laboratory synthesis protocol for 2,5-AGDP is not widely available in the reviewed literature. However, a general approach involves the phosphorylation of 2,5-anhydro-D-glucitol. This can be conceptually achieved through enzymatic or chemical phosphorylation at the 1 and 6 positions. Researchers may need to adapt existing protocols for the phosphorylation of similar sugar analogs.
1. Protocol for Assaying Phosphofructokinase (PFK-1) Inhibition by 2,5-AGDP
This protocol is adapted from standard coupled-enzyme assays for PFK-1 activity and is designed to determine the inhibitory effect of 2,5-AGDP.
a. Principle: The activity of PFK-1 is measured by a coupled enzyme assay. PFK-1 catalyzes the conversion of fructose-6-phosphate (F6P) and ATP to fructose-1,6-bisphosphate (FBP) and ADP. The FBP produced is then cleaved by aldolase into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP). Triosephosphate isomerase (TPI) converts DHAP to G3P. Finally, glycerophosphate dehydrogenase (GPDH) reduces G3P to glycerol-3-phosphate, a reaction that oxidizes one molecule of NADH to NAD+. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm and is directly proportional to the PFK-1 activity.
b. Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
-
Fructose-6-Phosphate (F6P) Solution: 100 mM stock solution in water.
-
ATP Solution: 100 mM stock solution in water, pH adjusted to 7.0.
-
NADH Solution: 10 mM stock solution in assay buffer.
-
Coupling Enzyme Mix: A solution containing:
-
Aldolase (e.g., from rabbit muscle), ~10 units/mL
-
Triosephosphate Isomerase (TPI), ~50 units/mL
-
α-Glycerophosphate Dehydrogenase (GPDH), ~10 units/mL
-
-
Phosphofructokinase-1 (PFK-1): Purified enzyme from a suitable source (e.g., rabbit muscle or recombinant).
-
This compound (2,5-AGDP): Prepare a series of stock solutions of varying concentrations in water.
c. Procedure:
-
Prepare the reaction mixture in a 96-well UV-transparent microplate or in a cuvette. For a 200 µL final reaction volume:
-
140 µL Assay Buffer
-
10 µL F6P solution (final concentration: 5 mM)
-
10 µL NADH solution (final concentration: 0.5 mM)
-
10 µL Coupling Enzyme Mix
-
10 µL of 2,5-AGDP solution (or water for control) to achieve the desired final concentration.
-
10 µL of PFK-1 enzyme solution.
-
-
Pre-incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to consume any contaminating ADP or FBP.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration: 5 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
-
Calculate the initial velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time plot.
-
Repeat the assay with different concentrations of 2,5-AGDP.
d. Data Analysis:
-
Plot the initial velocity as a function of the 2,5-AGDP concentration.
-
Determine the IC50 value, which is the concentration of 2,5-AGDP that causes 50% inhibition of PFK-1 activity.
-
To determine the inhibition constant (Ki) for competitive inhibition, perform the assay at multiple concentrations of F6P and 2,5-AGDP and analyze the data using a Dixon plot or by fitting to the appropriate competitive inhibition model.
2. Protocol for Assaying Pyruvate Kinase (PK) Activation by 2,5-AGDP
This protocol is adapted from standard coupled-enzyme assays for PK activity and is designed to determine the activating effect of 2,5-AGDP.
a. Principle: The activity of PK is measured by a coupled enzyme assay. PK catalyzes the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The pyruvate produced is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that oxidizes one molecule of NADH to NAD+. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm and is directly proportional to the PK activity.
b. Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂.
-
Phosphoenolpyruvate (PEP) Solution: 50 mM stock solution in water.
-
ADP Solution: 50 mM stock solution in water, pH adjusted to 7.0.
-
NADH Solution: 10 mM stock solution in assay buffer.
-
Lactate Dehydrogenase (LDH): e.g., from rabbit muscle, ~1000 units/mL.
-
Pyruvate Kinase (PK): Purified enzyme from a suitable source (e.g., rabbit muscle or recombinant).
-
This compound (2,5-AGDP): Prepare a series of stock solutions of varying concentrations in water.
c. Procedure:
-
Prepare the reaction mixture in a 96-well UV-transparent microplate or in a cuvette. For a 200 µL final reaction volume:
-
140 µL Assay Buffer
-
10 µL PEP solution (final concentration: 2.5 mM)
-
10 µL NADH solution (final concentration: 0.5 mM)
-
2 µL LDH solution
-
10 µL of 2,5-AGDP solution (or water for control) to achieve the desired final concentration.
-
10 µL of PK enzyme solution.
-
-
Pre-incubate the mixture for 5 minutes at the desired temperature (e.g., 25°C) to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µL of ADP solution (final concentration: 2.5 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
-
Calculate the initial velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time plot.
-
Repeat the assay with different concentrations of 2,5-AGDP.
d. Data Analysis:
-
Plot the initial velocity as a function of the 2,5-AGDP concentration.
-
Determine the activation constant (Ka), which is the concentration of 2,5-AGDP that produces half-maximal activation, by fitting the data to a suitable activation model (e.g., the Hill equation if cooperativity is observed).
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions, enzyme sources, and equipment. It is recommended to perform preliminary experiments to determine the optimal concentrations of substrates, enzymes, and effectors.
References
Application of 2,5-Anhydro-D-glucitol-1,6-diphosphate in Cancer Cell Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting increased glycolysis even in the presence of oxygen (the Warburg effect). Fructose-1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in gluconeogenesis, opposes glycolysis by converting fructose-1,6-bisphosphate to fructose-6-phosphate. In many cancers, FBPase is downregulated, which contributes to a high glycolytic flux, promoting cell proliferation and survival.[1][2][3][4] Consequently, the modulation of FBPase activity presents a promising therapeutic strategy.
2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) is a structural analog of fructose-1,6-bisphosphate. While direct and extensive studies on 2,5-AGDP in cancer are limited, its structural similarity to known FBPase inhibitors, such as 2,5-anhydro-D-mannitol 1,6-bisphosphate, strongly suggests its potential as an inhibitor of this key enzyme.[5][6] This document provides detailed application notes and experimental protocols for investigating the utility of 2,5-AGDP in cancer cell studies as a putative FBPase inhibitor.
Application Notes
Principle:
This compound is hypothesized to act as a competitive inhibitor of Fructose-1,6-bisphosphatase (FBPase). By binding to the active site of FBPase, 2,5-AGDP can block the hydrolysis of its natural substrate, fructose-1,6-bisphosphate. This inhibition is expected to suppress gluconeogenesis and potentially modulate the glycolytic pathway, leading to a reduction in cancer cell proliferation and survival. Additionally, 2,5-AGDP is known as a phosphofructokinase (PFK) inhibitor, which could contribute to its anti-cancer effects by further disrupting glycolysis.[2][7]
Applications in Cancer Cell Studies:
-
Inhibition of Cancer Cell Growth and Viability: By targeting key metabolic enzymes, 2,5-AGDP can be used to assess its potential to inhibit the proliferation and induce apoptosis in various cancer cell lines.
-
Modulation of Cancer Cell Metabolism: 2,5-AGDP can be employed to study the effects of FBPase and PFK inhibition on the metabolic phenotype of cancer cells, including changes in glucose uptake, lactate (B86563) production, and ATP levels.
-
Sensitization to Chemotherapeutic Agents: By altering cellular metabolism, 2,5-AGDP may enhance the efficacy of conventional chemotherapeutic drugs, providing a basis for combination therapy studies.
-
Target Validation: Investigating the effects of 2,5-AGDP can help to further validate FBPase as a therapeutic target in specific cancer types.
Quantitative Data
| Compound | Target | Inhibition Constant (Ki) | Reference |
| 2,5-anhydro-D-mannitol 1,6-bisphosphate | FBPase | 3.6 µM | [5][6] |
Researchers can use the protocols outlined below to determine the specific IC50 values for 2,5-AGDP in their cancer cell lines of interest. A template for recording such data is provided.
Template for Experimental Data:
| Cancer Cell Line | 2,5-AGDP IC50 (µM) | Exposure Time (hours) |
| e.g., MCF-7 | 24 | |
| e.g., A549 | 48 | |
| e.g., HepG2 | 72 |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the relevant metabolic pathways, the proposed mechanism of action for 2,5-AGDP, and a general experimental workflow for its evaluation.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 2,5-AGDP on cancer cells in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (2,5-AGDP)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2,5-AGDP in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of 2,5-AGDP in complete medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 500 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 2,5-AGDP. Include a vehicle control (medium with solvent only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of 2,5-AGDP that inhibits cell growth by 50%).
-
2. In Vitro FBPase Inhibition Assay
This protocol is to confirm the direct inhibitory effect of 2,5-AGDP on FBPase activity.
Materials:
-
Purified FBPase enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KCl, 1 mM MgCl2)
-
Fructose-1,6-bisphosphate (substrate)
-
This compound (inhibitor)
-
Malachite Green Phosphate Assay Kit (or similar method to detect inorganic phosphate)
-
96-well plate
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Varying concentrations of 2,5-AGDP
-
A fixed concentration of FBPase enzyme
-
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction:
-
Add fructose-1,6-bisphosphate to each well to start the reaction.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction according to the phosphate detection kit's instructions (e.g., by adding a stop solution).
-
Add the Malachite Green reagent and incubate to allow color development.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (e.g., 620 nm).
-
Create a standard curve using known concentrations of phosphate.
-
Calculate the rate of phosphate production for each concentration of 2,5-AGDP.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
3. Western Blot Analysis
This protocol is to assess the impact of 2,5-AGDP on the expression of key metabolic proteins.
Materials:
-
Cancer cells treated with 2,5-AGDP
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-FBPase, anti-PFK, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with 2,5-AGDP at the desired concentration and time.
-
Lyse cells in RIPA buffer and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
By following these application notes and protocols, researchers can effectively investigate the potential of this compound as a novel agent for cancer cell studies and drug development.
References
- 1. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Targeting FBPase is an emerging novel approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 7. This compound | 4429-47-4 | MA04555 [biosynth.com]
Application Notes and Protocols: 2,5-Anhydro-D-glucitol-1,6-diphosphate as a Pyruvate Kinase Stimulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) kinase (PK) is a key enzyme in the glycolytic pathway, catalyzing the final, irreversible step: the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP. Its activity is a critical control point in cellular metabolism, and modulation of PK activity is a target of interest for various therapeutic areas, including oncology and metabolic diseases. Pyruvate kinase is allosterically regulated by several metabolites, most notably activated by fructose-1,6-bisphosphate (FBP).
2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP) is a structural analog of the β-form of FBP. It has been investigated as a potential allosteric modulator of pyruvate kinase. Current research indicates that AGDP is a limited or weak stimulator of pyruvate kinase, particularly when compared to its isomer, 2,5-anhydro-D-mannitol-1,6-diphosphate, which is a potent activator. These application notes provide a summary of the available data, a detailed protocol for evaluating the stimulatory effect of AGDP on pyruvate kinase activity, and visual representations of the relevant pathways and workflows.
Data Presentation
| Compound | Enzyme Source | Observed Effect on Pyruvate Kinase Activity | Comparative Efficacy | Reference |
| This compound (AGDP) | Yeast | Limited stimulator | Less effective than 2,5-anhydro-D-mannitol 1,6-bisphosphate. | [1] |
| This compound (AGDP) | Rat Liver | Weak activator | Less effective than fructose-1,6-bisphosphate and 2,5-anhydro-D-mannitol 1,6-bisphosphate. | |
| 2,5-Anhydro-D-mannitol 1,6-bisphosphate | Yeast | Excellent allosteric activator | Significantly more effective than AGDP. | [1] |
| 2,5-Anhydro-D-mannitol 1,6-bisphosphate | Rat Liver | Potent stimulator | Maximal activation is comparable to that of fructose-1,6-bisphosphate. | |
| Fructose-1,6-bisphosphate (FBP) | Yeast, Rat Liver | Potent allosteric activator | Standard for comparison of pyruvate kinase activators. | [1] |
Experimental Protocols
Protocol: Spectrophotometric Assay for Pyruvate Kinase Activity Stimulation by this compound
This protocol describes a lactate (B86563) dehydrogenase (LDH)-coupled spectrophotometric assay to measure the activity of pyruvate kinase in the presence and absence of AGDP. The assay measures the rate of NADH oxidation, which is proportional to the rate of pyruvate formation by PK.
I. Materials and Reagents
-
Pyruvate Kinase (e.g., from rabbit muscle or yeast)
-
This compound (AGDP)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Lactate Dehydrogenase (LDH)
-
HEPES buffer (or Tris-HCl)
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl₂)
-
Bovine Serum Albumin (BSA, optional, for enzyme stabilization)
-
Ultrapure water
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
II. Reagent Preparation
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM KCl and 10 mM MgCl₂.
-
PEP Stock Solution (100 mM): Dissolve the appropriate amount of PEP in ultrapure water. Prepare fresh daily.
-
ADP Stock Solution (100 mM): Dissolve the appropriate amount of ADP in ultrapure water. Adjust pH to ~7.0. Prepare fresh daily.
-
NADH Stock Solution (10 mM): Dissolve the appropriate amount of NADH in assay buffer. Protect from light and prepare fresh daily.
-
LDH Stock Solution: Prepare a stock solution of LDH (e.g., 1000 units/mL) in assay buffer. Store on ice.
-
Pyruvate Kinase Working Solution: Dilute the pyruvate kinase stock solution in assay buffer to the desired concentration. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
AGDP Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of AGDP in ultrapure water.
III. Assay Procedure
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix for the desired number of assays. For each 100 µL reaction, combine the following components:
-
Assay Buffer: to a final volume of 100 µL
-
PEP: 0.5 mM final concentration
-
ADP: 1 mM final concentration
-
NADH: 0.2 mM final concentration
-
LDH: 5-10 units/mL final concentration
-
-
Set up Microplate:
-
Blank/Background Control: Add reaction mix without pyruvate kinase to at least three wells.
-
No Activator Control: Add reaction mix and the pyruvate kinase working solution to at least three wells.
-
AGDP Test Wells: Add reaction mix, the pyruvate kinase working solution, and varying concentrations of AGDP to be tested (e.g., in a dose-response manner from µM to mM concentrations).
-
-
Initiate the Reaction:
-
Add the pyruvate kinase working solution to the appropriate wells to initiate the reaction. The total volume in each well should be the same (e.g., 200 µL).
-
Alternatively, the reaction can be initiated by the addition of the substrate mixture (PEP and ADP).
-
-
Data Acquisition:
-
Immediately place the microplate in the plate reader pre-set to 340 nm and 25°C or 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
IV. Data Analysis
-
Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the kinetic curve for each condition.
-
Convert the rate of absorbance change to the rate of NADH consumption using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Calculate the specific activity of pyruvate kinase in the absence and presence of different concentrations of AGDP.
-
Plot the pyruvate kinase activity as a function of AGDP concentration to determine the extent of stimulation.
Visualizations
Signaling Pathway
Caption: Allosteric activation of Pyruvate Kinase in the context of glycolysis.
Experimental Workflow
Caption: Experimental workflow for the PK stimulation assay.
Logical Relationship
Caption: Principle of the LDH-coupled PK assay.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Anhydro-D-glucitol-1,6-diphosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,5-Anhydro-D-glucitol-1,6-diphosphate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a molecule of interest for its role in carbohydrate metabolism and as a potential therapeutic agent.[1] The proposed synthetic route involves the phosphorylation of 2,5-Anhydro-D-glucitol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inactive phosphorylating agent. | 1. Extend reaction time and monitor progress by TLC or HPLC. 2. Ensure anhydrous conditions and maintain the recommended temperature. 3. Use a fresh, unopened bottle of phosphorylating agent (e.g., POCl₃). |
| Low Yield | 1. Suboptimal reaction temperature. 2. Incorrect stoichiometry of reagents. 3. Inefficient purification. | 1. Optimize temperature; too low may slow the reaction, too high may cause degradation. 2. Perform a titration of the starting material to ensure accurate reagent ratios. 3. Use ion-exchange chromatography for efficient separation from monophosphorylated and unreacted starting material. |
| Presence of Multiple Byproducts | 1. Non-selective phosphorylation. 2. Side reactions due to moisture. 3. Over-reaction or degradation. | 1. Use protecting groups for other hydroxyls if non-selective phosphorylation is a major issue. 2. Dry all glassware and solvents thoroughly before use. 3. Carefully control reaction time and temperature. |
| Difficulty in Product Purification | 1. Co-elution with starting material or byproducts. 2. Product instability during purification. | 1. Adjust the gradient and/or pH of the mobile phase in ion-exchange chromatography. 2. Perform purification at low temperatures and use buffered solutions to maintain a stable pH. |
| Product Degradation Upon Storage | 1. Hydrolysis of phosphate (B84403) groups. 2. Microbial contamination. | 1. Store the final product as a stable salt (e.g., sodium salt) at -20°C or below.[1] 2. Store in a sterile container under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this synthesis?
A1: The most critical factor is maintaining anhydrous conditions throughout the reaction. The phosphorylating agent, typically a phosphorus oxychloride, is highly reactive with water, which will not only consume the reagent but also lead to the formation of acidic byproducts that can degrade the carbohydrate starting material.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored using Thin Layer Chromatography (TLC) with a suitable stain for carbohydrates (e.g., ceric ammonium (B1175870) molybdate) or by High-Performance Liquid Chromatography (HPLC) with an appropriate detector, such as a refractive index detector or after derivatization.
Q3: What is the best method for purifying the final product?
A3: Ion-exchange chromatography is the most effective method for purifying this compound. This technique separates molecules based on their charge, allowing for the efficient removal of unreacted starting material, monophosphorylated byproducts, and inorganic phosphate salts.
Q4: How should the purified this compound be stored?
A4: The purified product should be stored as a lyophilized powder of its salt form (e.g., sodium or potassium salt) at low temperatures, preferably -20°C or -80°C, under an inert atmosphere to prevent hydrolysis and degradation.[1]
Q5: Can I use a different phosphorylating agent?
A5: While other phosphorylating agents can be used, phosphorus oxychloride in a suitable solvent like pyridine (B92270) is a common and effective choice for this type of reaction. The choice of agent may require optimization of the reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the phosphorylation of 2,5-Anhydro-D-glucitol.
Materials:
-
2,5-Anhydro-D-glucitol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Pyridine
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dowex 1x8 resin (formate form)
-
Formic acid
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve 2,5-Anhydro-D-glucitol in anhydrous pyridine in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (2.2 equivalents) dropwise to the cooled solution while stirring.
-
Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by slowly adding it to a vigorously stirred, ice-cold saturated sodium bicarbonate solution.
-
Monitor the pH and add more bicarbonate solution as needed to maintain a basic pH.
-
Concentrate the aqueous solution under reduced pressure.
-
Purify the crude product by ion-exchange chromatography using a Dowex 1x8 resin column. Elute with a gradient of formic acid.
-
Combine the product-containing fractions, neutralize with a suitable base (e.g., NaOH), and lyophilize to obtain the final product as a salt.
Protocol 2: Purification by Ion-Exchange Chromatography
Procedure:
-
Prepare a column with Dowex 1x8 resin (formate form).
-
Dissolve the crude product in a minimal amount of water and load it onto the column.
-
Wash the column with deionized water to remove uncharged species.
-
Elute the product using a linear gradient of formic acid (e.g., 0 to 2 M).
-
Collect fractions and analyze them for the presence of the desired product using a suitable method (e.g., phosphate assay or HPLC).
-
Pool the pure fractions, neutralize with a base, and lyophilize.
Visualizations
References
stability of 2,5-Anhydro-D-glucitol-1,6-diphosphate in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) in aqueous solutions. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at or below -15°C under an inert atmosphere. For aqueous stock solutions, it is advisable to prepare them fresh and use them immediately. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours. Due to the potential for hydrolysis, prolonged storage of aqueous solutions is not recommended.
Q2: What is the expected stability of this compound in aqueous solutions at different pH values?
Q3: What are the likely degradation products of this compound in aqueous solution?
The primary degradation pathway for 2,5-AGDP in aqueous solution is expected to be hydrolysis of the phosphate (B84403) esters. This would result in the formation of 2,5-Anhydro-D-glucitol-1-phosphate (or 6-phosphate) and inorganic phosphate, and subsequently 2,5-Anhydro-D-glucitol and two molecules of inorganic phosphate. Under harsh acidic or alkaline conditions, further degradation of the anhydro sugar ring may occur.
Q4: Can I use buffers to prepare my this compound solutions?
Yes, using a buffer is highly recommended to maintain a stable pH and minimize hydrolysis. A buffer system that maintains a pH in the neutral range (e.g., phosphate-buffered saline (PBS) at pH 7.2-7.4 or HEPES) is a suitable choice. Avoid using acidic buffers if the experiment allows.
Troubleshooting Guide
Problem 1: I am seeing a decrease in the concentration of my 2,5-AGDP standard solution over a short period.
-
Question: At what temperature and pH are you storing your solution?
-
Answer: Aqueous solutions of sugar phosphates can be unstable. For a related compound, 2,5-Anhydro-D-mannitol, it is recommended not to store aqueous solutions for more than one day. It is best practice to prepare solutions fresh. If short-term storage is unavoidable, store at 2-8°C and use within 24 hours. Ensure the pH of your solution is near neutral.
-
-
Question: Is there any evidence of microbial contamination in your solution?
-
Answer: Microbial growth can lead to the degradation of sugar phosphates.[1] Ensure you are using sterile water and containers to prepare your solutions. Filtering the solution through a 0.22 µm filter can also help to prevent microbial contamination.
-
Problem 2: My experimental results are inconsistent when using 2,5-AGDP.
-
Question: How are you preparing your 2,5-AGDP solutions for each experiment?
-
Answer: To ensure consistency, it is critical to prepare fresh solutions of 2,5-AGDP for each experiment from a solid stock that has been stored under the recommended conditions (-15°C or colder). Avoid using previously prepared and stored aqueous solutions.
-
-
Question: Are you controlling the pH and temperature of your experimental system?
-
Answer: The stability of 2,5-AGDP is likely sensitive to pH and temperature. Use a suitable buffer to maintain a constant pH throughout your experiment and ensure a consistent temperature.
-
Problem 3: I am trying to analyze the purity of my 2,5-AGDP sample by HPLC and see multiple peaks.
-
Question: What type of HPLC column and mobile phase are you using?
-
Answer: The analysis of highly polar compounds like sugar phosphates can be challenging. Anion-exchange or mixed-mode chromatography is often more effective than standard reversed-phase HPLC. Several methods have been developed for the analysis of sugar phosphates using techniques like HILIC-MS or mixed-mode chromatography with evaporative light scattering detection (ELSD).
-
-
Question: Could the extra peaks be degradation products?
-
Answer: Yes, the additional peaks could be hydrolysis products such as 2,5-Anhydro-D-glucitol-monophosphate and inorganic phosphate. To confirm this, you can intentionally degrade a sample of 2,5-AGDP (e.g., by gentle heating in an acidic solution) and compare the chromatograms.
-
Data Presentation
Table 1: Inferred Stability of this compound in Aqueous Solution Based on Analogous Sugar Phosphates.
| Condition | Expected Stability | Rationale |
| pH | ||
| Acidic (pH < 5) | Low | Sugar phosphomonoesters show maximum hydrolysis rates around pH 4.[1] |
| Neutral (pH 6.5-7.5) | Moderate to High | Generally, sugar phosphates are more stable at neutral pH. |
| Alkaline (pH > 8) | Moderate | Stability may decrease at very high pH due to base-catalyzed hydrolysis. |
| Temperature | ||
| Refrigerated (2-8°C) | Moderate | Lower temperatures will slow down the rate of hydrolysis. |
| Room Temperature (20-25°C) | Low to Moderate | Increased temperature will accelerate hydrolysis. |
| Elevated (>30°C) | Very Low | Significantly increased rates of degradation are expected. |
| Storage of Aqueous Solutions | ||
| Freshly Prepared | High | Recommended for best results. |
| Stored at 2-8°C for 24h | Moderate | Acceptable for short-term use, but fresh is preferred. |
| Stored at Room Temp | Low | Not recommended due to the likelihood of significant degradation. |
| Frozen (-20°C or lower) | High | Freezing can help preserve the integrity of the compound for longer-term storage of solutions, but freeze-thaw cycles should be avoided. |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
-
Materials:
-
This compound (solid)
-
High-purity water (e.g., Milli-Q or equivalent), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the solid 2,5-AGDP to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of 2,5-AGDP in a sterile tube.
-
Add the calculated volume of high-purity water to achieve the desired concentration.
-
Vortex the solution until the solid is completely dissolved.
-
Use the solution immediately for your experiments. If buffering is required, use a pre-prepared sterile buffer at the desired pH instead of water.
-
Protocol 2: HPLC Method for the Analysis of this compound and Potential Degradation Products (Based on methods for similar compounds)
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)
-
-
Chromatographic Conditions (Example using Mixed-Mode Chromatography):
-
Column: A mixed-mode column suitable for polar compounds (e.g., SIELC Primesep SB or similar).
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM Ammonium Formate, pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of organic phase (e.g., 80% B) and gradually decrease it to elute the polar analytes. A typical gradient might be:
-
0-5 min: 80% B
-
5-20 min: Linear gradient to 20% B
-
20-25 min: Hold at 20% B
-
25-30 min: Return to 80% B and equilibrate.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-20 µL.
-
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of 2,5-AGDP in the desired aqueous medium (e.g., water, buffer at a specific pH).
-
Aliquot the solution into several vials.
-
Incubate the vials at the desired temperatures.
-
At specified time points, remove a vial, quench any reaction if necessary (e.g., by rapid freezing or pH neutralization), and dilute the sample with the initial mobile phase for HPLC analysis.
-
-
Data Analysis:
-
Monitor the peak area of 2,5-AGDP over time to determine its degradation rate.
-
Identify any new peaks that appear in the chromatogram, which are likely degradation products.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of 2,5-AGDP in aqueous solutions.
Caption: Troubleshooting decision tree for inconsistent results with 2,5-AGDP.
References
Technical Support Center: 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP)
Welcome to the technical support center for 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this fructose-1,6-bisphosphate (FBP) analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AGDP) and what is its primary application in research?
A1: this compound (AGDP) is a synthetic, non-metabolizable analog of fructose-1,6-bisphosphate (FBP). Its core structure features a stable five-membered anhydroglucitol ring instead of the furanose ring found in fructose, rendering it resistant to cleavage by aldolase. This property makes AGDP a valuable tool for studying the regulatory roles of FBP in various biological pathways, particularly as an allosteric activator of enzymes like pyruvate (B1213749) kinase.
Q2: How should AGDP be stored to ensure its stability?
A2: For long-term stability, AGDP should be stored as a solid or in a concentrated aqueous solution at -20°C or below. It is crucial to prevent repeated freeze-thaw cycles, which can lead to degradation. For short-term use, solutions can be kept at 4°C for a few days.
Q3: What are the key differences in the binding of AGDP and its natural counterpart, FBP, to enzymes like pyruvate kinase?
A3: While both AGDP and FBP act as allosteric activators of pyruvate kinase, they exhibit different binding affinities and kinetics. The activation by AGDP is characterized by a higher apparent K_m for the substrate phosphoenolpyruvate (B93156) (PEP) compared to FBP. This suggests that while AGDP can induce the active conformation of the enzyme, its efficiency in promoting substrate binding is lower than that of the natural activator.
Q4: Can AGDP be used in cell-based assays?
A4: The utility of AGDP in cell-based assays is limited by its high negative charge, which generally prevents it from crossing cell membranes. To study its effects within intact cells, researchers may need to employ cell permeabilization techniques or microinjection.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving AGDP.
Issue 1: Inconsistent or Lower-than-Expected Enzyme Activation
| Potential Cause | Recommended Solution |
| AGDP Degradation | Verify the integrity of your AGDP stock using techniques like NMR or mass spectrometry. Ensure proper storage conditions (-20°C or below, minimal freeze-thaw cycles). |
| Incorrect Buffer pH or Ionic Strength | The binding of charged molecules like AGDP is sensitive to pH and ionic conditions. Optimize the buffer system to ensure it is within the optimal range for both the enzyme and AGDP binding. The original synthesis of AGDP involved purification using an anion-exchange resin with a triethylammonium (B8662869) bicarbonate gradient, indicating its sensitivity to buffer composition. |
| Presence of Competing Ligands | Ensure that the experimental buffer is free from other molecules that could compete with AGDP for the allosteric binding site. |
| Enzyme Concentration/Purity Issues | Use a highly purified enzyme preparation. Inconsistent enzyme activity can arise from variations in protein concentration or the presence of inhibitors in impure samples. |
Issue 2: Variability in Kinetic Assay Results
| Potential Cause | Recommended Solution |
| Sub-optimal Substrate Concentration | The activating effect of AGDP is dependent on the concentration of the primary substrate (e.g., PEP for pyruvate kinase). Determine the K_m for the substrate in the presence of AGDP to ensure you are working at an appropriate concentration to observe the desired regulatory effect. |
| Inaccurate Pipetting of Viscous Solutions | Concentrated solutions of AGDP can be viscous. Use positive displacement pipettes or reverse pipetting techniques for accurate dispensing. |
| Pre-incubation Time | The allosteric activation by AGDP may not be instantaneous. Standardize the pre-incubation time of the enzyme with AGDP before initiating the reaction by adding the substrate. |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a summarized methodology based on the synthesis described in the literature.
-
Phosphorylation: 2,5-Anhydro-D-glucitol is phosphorylated using pyrophosphoryl chloride in a pyridine (B92270) solvent. The reaction is typically carried out at a low temperature (e.g., -30°C) and allowed to proceed for several hours.
-
Hydrolysis: The resulting product is hydrolyzed by the careful addition of water to break down any remaining pyrophosphoryl chloride and intermediate products.
-
Purification: The crude product mixture is purified using anion-exchange chromatography. A common method involves a DEAE-Sephadex column eluted with a linear gradient of triethylammonium bicarbonate.
-
Salt Removal and Lyophilization: The fractions containing AGDP are pooled, and the volatile triethylammonium bicarbonate salt is removed by repeated evaporation with water. The final product is obtained as a solid by lyophilization.
-
Characterization: The identity and purity of the synthesized AGDP should be confirmed using ¹H and ³¹P NMR spectroscopy.
Visualizing Experimental Concepts
To aid in understanding the experimental context, the following diagrams illustrate key relationships and workflows.
Caption: Workflow for the chemical synthesis of AGDP.
Caption: Troubleshooting flowchart for low enzyme activation.
Caption: AGDP as an allosteric activator of pyruvate kinase.
Technical Support Center: Analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (2,5-AGDP) and why is its analysis important?
A1: this compound is a structural analog of fructose-1,6-bisphosphate and acts as a potent allosteric inhibitor of phosphofructokinase-1 (PFK-1).[1] PFK-1 is a key regulatory enzyme in glycolysis, a fundamental metabolic pathway for energy production.[2] The analysis of 2,5-AGDP is crucial for understanding its role as a cell signaling molecule, its involvement in the regulation of glycolysis, and its potential as a therapeutic agent, particularly in cancer research where altered glucose metabolism is a hallmark.[3]
Q2: What are the common analytical techniques for quantifying 2,5-AGDP?
A2: Due to its polar and non-volatile nature, the analysis of 2,5-AGDP presents challenges. Common techniques include:
-
Enzymatic Assays: These methods typically rely on the inhibition of phosphofructokinase (PFK) activity by 2,5-AGDP.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying phosphorylated metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique.[4][5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization to make the non-volatile sugar diphosphate (B83284) amenable to analysis.[8][9][10]
Q3: What are the major challenges in 2,5-AGDP analysis?
A3: The primary challenges include:
-
Low physiological concentrations: 2,5-AGDP is often present at low levels in biological samples.
-
Interference from structurally similar molecules: Other sugar phosphates and nucleotides can interfere with the analysis.
-
Matrix effects: Components of the biological matrix (e.g., salts, phospholipids) can suppress or enhance the signal in mass spectrometry-based methods.[6]
-
Lack of a chromophore: This makes UV-based detection in HPLC challenging without derivatization.
Troubleshooting Guides
Enzymatic Assay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal | Endogenous ADP or NADH in the sample. | 1. Sample Pre-treatment: Use a 10 kDa molecular weight cut-off spin column to remove small molecule interferences like ADP and NADH from the sample lysate. 2. Blank Correction: Run a parallel sample without the enzyme to measure the background and subtract it from the sample reading. |
| Low or no PFK inhibition observed | 1. Degraded 2,5-AGDP standard. 2. Suboptimal assay conditions (pH, temperature). 3. Presence of PFK activators in the sample. | 1. Standard Quality: Ensure the 2,5-AGDP standard is properly stored (at <-15°C under an inert gas like Argon) and freshly prepared.[3] 2. Optimize Assay Conditions: Verify and optimize the pH and temperature of the assay buffer for PFK activity. 3. Sample Dilution: Dilute the sample to minimize the concentration of potential activators like fructose-2,6-bisphosphate or AMP. |
| Inconsistent results | 1. Pipetting errors. 2. Variable enzyme activity. | 1. Pipetting Technique: Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Enzyme Stability: Prepare fresh enzyme solutions for each experiment and keep them on ice. |
LC-MS/MS Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape or tailing | 1. Interaction of the phosphate (B84403) groups with the analytical column or system. 2. Suboptimal mobile phase composition. | 1. Column Choice: Utilize a HILIC column specifically designed for polar analytes. PEEK-lined columns can reduce interactions with metal surfaces.[4] 2. Mobile Phase Optimization: Adjust the pH and ionic strength of the mobile phase. The use of ammonium (B1175870) carbonate or other volatile buffers can improve peak shape for phosphorylated compounds. |
| Low sensitivity or signal suppression | Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids (B1166683), salts) interfering with ionization.[6] | 1. Sample Preparation: Implement a robust sample preparation protocol to remove interfering substances. This may include protein precipitation followed by solid-phase extraction (SPE). 2. Chromatographic Separation: Optimize the HILIC gradient to separate 2,5-AGDP from the bulk of the matrix components.[5] 3. Internal Standard: Use a stable isotope-labeled internal standard for 2,5-AGDP if available to compensate for matrix effects. |
| Co-elution with isomers or other sugar phosphates | Insufficient chromatographic resolution. | 1. Gradient Optimization: Adjust the gradient slope and mobile phase composition to improve separation. 2. Column Selection: Test different HILIC stationary phases to find the one with the best selectivity for sugar diphosphates. |
| Inaccurate quantification | 1. Non-linearity of the calibration curve. 2. Degradation of standards or sample. | 1. Calibration Curve: Prepare a fresh calibration curve for each batch of samples, covering the expected concentration range. 2. Sample Handling: Keep samples and standards at low temperatures and analyze them as quickly as possible after preparation. |
Experimental Protocols
Sample Preparation from Cell Lysates for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Lysis:
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellet.
-
Vortex thoroughly and incubate on ice for 15 minutes to precipitate proteins.
-
-
Protein Removal:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
-
Solvent Evaporation:
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a solvent compatible with the initial HILIC mobile phase conditions (e.g., 90% acetonitrile/10% water with a suitable buffer).
-
Generic HILIC-MS/MS Method for 2,5-AGDP Analysis
-
Column: A HILIC column suitable for polar analytes (e.g., amide, zwitterionic, or bare silica).
-
Mobile Phase A: Water with a volatile buffer (e.g., 10 mM ammonium carbonate, pH adjusted).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the polar compounds.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column).
-
Mass Spectrometry: Operate in negative ion mode. The specific precursor and product ions for 2,5-AGDP would need to be determined by direct infusion of a standard. Multiple Reaction Monitoring (MRM) would be used for quantification.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Allosteric regulation of Phosphofructokinase-1 (PFK1) in the glycolysis pathway.
Caption: Experimental workflow for 2,5-AGDP analysis from biological samples.
References
- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 2. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 4429-47-4 | MA04555 [biosynth.com]
- 4. agilent.com [agilent.com]
- 5. Utilization of hydrophilic-interaction LC to minimize matrix effects caused by phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shodexhplc.com [shodexhplc.com]
- 8. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2,5-Anhydro-D-glucitol-1,6-diphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP) with its key alternatives, Fructose-1,6-bisphosphate (FBP) and 2,5-Anhydro-D-mannitol-1,6-bisphosphate (AMDP). The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
At a Glance: Comparative Biological Activity
This compound is a synthetic analog of the glycolytic intermediate Fructose-1,6-bisphosphate. Its biological activity is primarily characterized by its interaction with key enzymes in carbohydrate metabolism, where it can act as both a limited activator and an inhibitor. This dual functionality, along with the activities of its stereoisomer and natural counterpart, is summarized below.
| Compound | Target Enzyme | Biological Effect | Quantitative Data (Parameter) |
| This compound (AGDP) | Pyruvate (B1213749) Kinase (human liver) | Limited Allosteric Activator | Kix: 5.8 µM, Qax: 0.12[1] |
| Phosphofructokinase | Competitive Inhibitor / Weak Activator | Weakest activator in the series[2]; Effective competitive inhibitor[3] | |
| Fructose-1,6-bisphosphate Aldolase (B8822740) | Inhibitor | Data not available | |
| Fructose-1,6-bisphosphatase (rat liver) | Noncompetitive Inhibitor | Data not available | |
| Fructose-1,6-bisphosphate (FBP) | Pyruvate Kinase (human liver) | Allosteric Activator | Kix: 0.061 µM, Qax: 0.11[1] |
| Phosphofructokinase | Substrate & Allosteric Activator | - | |
| Fructose-1,6-bisphosphate Aldolase | Substrate | - | |
| 2,5-Anhydro-D-mannitol-1,6-bisphosphate (AMDP) | Pyruvate Kinase (human liver) | Excellent Allosteric Activator | Kix: 0.079 µM, Qax: 0.11[1] |
| Phosphofructokinase (rat liver) | Activator | More effective activator than FBP and AGDP[2] | |
| Fructose-1,6-bisphosphatase (rat liver) | Competitive Inhibitor | Data not available |
Kix: Effector binding affinity in the absence of substrate. A lower value indicates tighter binding. Qax: Allosteric coupling between the activator and the substrate (PEP).
In-Depth Analysis of Biological Activity
Pyruvate Kinase Regulation:
Pyruvate kinase (PK) is a key regulatory enzyme in glycolysis. Its activity is allosterically regulated by FBP, which signals a high flux through the upper part of the glycolytic pathway. Both AGDP and its stereoisomer AMDP mimic FBP in their ability to activate PK, but with differing efficiencies.
Experimental data on human liver pyruvate kinase demonstrates that the natural activator, FBP, and the analog AMDP bind with high affinity (Kix = 0.061 µM and 0.079 µM, respectively) and are potent allosteric activators.[1] In contrast, AGDP exhibits significantly weaker binding (Kix = 5.8 µM) and is characterized as a limited stimulator of yeast pyruvate kinase.[1][4] This suggests that the stereochemistry at the anomeric carbon is crucial for potent activation of pyruvate kinase.
Allosteric activation of Pyruvate Kinase.
Phosphofructokinase Interaction:
Phosphofructokinase (PFK-1) is another critical control point in glycolysis. While FBP is the product of the reaction catalyzed by PFK-1, certain bisphosphate compounds can act as allosteric activators. In a comparative study on rat liver PFK-1, the order of activation potency was determined to be: Fructose-2,6-bisphosphate >> AMDP > FBP > AGDP.[2] This indicates that AGDP is the weakest activator in this series. Furthermore, AGDP has been described as an effective competitive inhibitor of phosphofructokinase.[3]
Inhibition of Aldolase and Fructose-1,6-bisphosphatase:
Fructose-1,6-bisphosphate aldolase is the enzyme that cleaves FBP into two triose phosphates. AGDP has been shown to be an inhibitor of this enzyme. This inhibition is a key aspect of the phytotoxic activity of its precursor, 2,5-anhydro-D-glucitol, which is phosphorylated intracellularly to AGDP.
Fructose-1,6-bisphosphatase is an enzyme involved in gluconeogenesis, catalyzing the reverse reaction to PFK-1. AGDP acts as a noncompetitive inhibitor of the rat liver enzyme, while its stereoisomer, AMDP, is a competitive inhibitor.[2] This differential inhibition highlights the importance of stereochemistry in the interaction with this enzyme.
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
1. Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)
-
Principle: The activity of pyruvate kinase is determined by measuring the rate of pyruvate formation. The pyruvate is then used as a substrate by lactate (B86563) dehydrogenase (LDH) in a coupled reaction, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the pyruvate kinase activity.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 5 mM MgCl₂.
-
Substrate Solution: 10 mM ADP, 5 mM Phosphoenolpyruvate (PEP).
-
Coupling Enzyme: Lactate Dehydrogenase (LDH), 10 units/mL.
-
NADH Solution: 0.2 mM NADH.
-
Test Compounds: AGDP, AMDP, FBP at various concentrations.
-
Enzyme: Purified or partially purified Pyruvate Kinase.
-
-
Procedure:
-
In a 96-well plate or cuvette, combine the assay buffer, substrate solution, LDH, and NADH.
-
Add the test compound (AGDP, AMDP, or FBP) or vehicle control.
-
Initiate the reaction by adding the pyruvate kinase enzyme solution.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C) using a microplate reader or spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the curve.
-
For activators, determine the Ka or EC50 by plotting the reaction rate against the log of the activator concentration.
-
2. Phosphofructokinase Activity Assay (Coupled Enzyme Assay)
-
Principle: The activity of PFK-1 is measured by a coupled enzyme system. The product of the PFK-1 reaction, Fructose-1,6-bisphosphate, is cleaved by aldolase. The resulting glyceraldehyde-3-phosphate is then converted by triosephosphate isomerase to dihydroxyacetone phosphate, which is subsequently reduced by glycerol-3-phosphate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is monitored.
-
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mM DTT, and 0.1 mM EDTA.
-
Substrate Solution: 5 mM ATP, 5 mM Fructose-6-phosphate.
-
Coupling Enzymes: Aldolase (1 unit/mL), Triosephosphate Isomerase (10 units/mL), Glycerol-3-phosphate Dehydrogenase (1 unit/mL).
-
NADH Solution: 0.2 mM NADH.
-
Test Compounds: AGDP, AMDP, FBP at various concentrations.
-
Enzyme: Purified or partially purified Phosphofructokinase.
-
-
Procedure:
-
Combine the assay buffer, substrate solution, coupling enzymes, and NADH in a reaction vessel.
-
Add the test compound or vehicle control.
-
Start the reaction by adding the phosphofructokinase enzyme.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the reaction rate. For inhibitors, determine the Ki or IC50 by performing the assay at various substrate and inhibitor concentrations.
-
3. Fructose-1,6-bisphosphate Aldolase Activity Assay
-
Principle: The cleavage of Fructose-1,6-bisphosphate by aldolase is monitored using a coupled enzyme assay similar to the PFK-1 assay, but starting with FBP as the substrate.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Solution: 10 mM Fructose-1,6-bisphosphate.
-
Coupling Enzymes: Triosephosphate Isomerase (10 units/mL), Glycerol-3-phosphate Dehydrogenase (1 unit/mL).
-
NADH Solution: 0.2 mM NADH.
-
Test Compound: AGDP at various concentrations.
-
Enzyme: Purified or partially purified Fructose-1,6-bisphosphate Aldolase.
-
-
Procedure:
-
Mix the assay buffer, substrate solution, coupling enzymes, and NADH.
-
Add the test inhibitor (AGDP) or vehicle control.
-
Initiate the reaction by adding the aldolase enzyme.
-
Measure the decrease in absorbance at 340 nm over time.
-
Determine the Ki or IC50 for the inhibitor.
-
General workflow for coupled enzyme assays.
Conclusion
This compound exhibits a distinct profile of biological activity compared to its natural counterpart, Fructose-1,6-bisphosphate, and its stereoisomer, 2,5-Anhydro-D-mannitol-1,6-bisphosphate. Its limited activation of pyruvate kinase and inhibitory effects on phosphofructokinase and fructose-1,6-bisphosphate aldolase make it a valuable tool for dissecting the regulatory mechanisms of glycolysis and gluconeogenesis. The significant differences in potency and mode of action between AGDP and AMDP underscore the critical role of stereochemistry in molecular recognition by these key metabolic enzymes. This comparative guide provides a foundation for researchers to explore the potential applications of AGDP in metabolic research and drug discovery.
References
- 1. Genetic alteration in phosphofructokinase family promotes growth of muscle-invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of 2,5-anhydro-D-mannitol in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Antibody Specificity for 2,5-Anhydro-D-glucitol-1,6-diphosphate
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comparative framework for evaluating the potential cross-reactivity of a hypothetical antibody targeting 2,5-Anhydro-D-glucitol-1,6-diphosphate, a key regulator in carbohydrate metabolism.
Understanding this compound
This compound is a furanose-ring containing sugar phosphate (B84403). It is known to be an effective competitive inhibitor of phosphofructokinase[1]. Its unique structure, featuring a five-membered ring and phosphate groups at the 1 and 6 positions, dictates its biological activity and is the basis for potential antibody recognition.
Potential Cross-Reactants: A Structural Comparison
The primary concern in developing a specific antibody is its potential to cross-react with other endogenous molecules that share structural similarities. For a hypothetical antibody against this compound, the following molecules are of high interest for cross-reactivity testing due to their structural resemblance.
Table 1: Structural Comparison of this compound and Potential Cross-Reactants
| Molecule | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features |
| This compound | C₆H₁₄O₁₁P₂ | 324.12[1] | Furanose (5-membered) ring, phosphate groups at C1 and C6. |
| Fructose-1,6-bisphosphate | C₆H₁₄O₁₂P₂ | 340.114[2] | Furanose (5-membered) ring in its biologically active β-D-form, phosphate groups at C1 and C6.[2] |
| Glucose-1,6-bisphosphate | C₆H₁₄O₁₂P₂ | 340.114[3] | Pyranose (6-membered) ring, phosphate groups at C1 and C6.[3][4] |
| 2,5-Anhydro-D-mannitol-1,6-diphosphate | C₆H₁₄O₁₁P₂ | 324.11[5] | Furanose (5-membered) ring, stereoisomer of the glucitol analog. |
| 1,5-Anhydro-D-glucitol | C₆H₁₂O₅ | 164.16[6] | Pyranose (6-membered) ring, lacks phosphate groups.[6] |
The structural similarities, particularly the furanose ring and the positioning of phosphate groups in fructose-1,6-bisphosphate and 2,5-anhydro-D-mannitol-1,6-diphosphate, make them prime candidates for potential cross-reactivity. Although glucose-1,6-bisphosphate has a different ring structure (pyranose), the shared bisphosphate configuration warrants its inclusion in specificity testing. 1,5-Anhydro-D-glucitol is included as a control to assess the importance of the phosphate groups for antibody binding.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the specificity of a newly developed antibody against this compound, rigorous experimental validation is essential. The following are standard, detailed methodologies for quantifying antibody-antigen interactions.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay determines the specificity of the antibody by measuring its ability to bind to the target antigen in the presence of potential competitors.
Protocol:
-
Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA or KLH) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Competition: The primary antibody is pre-incubated with varying concentrations of the target molecule (this compound) and potential cross-reactants (as listed in Table 1) for 1-2 hours.
-
Incubation: The antibody-competitor mixtures are added to the coated and blocked wells and incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) is added and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The percentage of inhibition is calculated for each competitor at each concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (k_a) and dissociation (k_d) rates, and the equilibrium dissociation constant (K_D).
Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated and the primary antibody is immobilized onto the chip surface.
-
System Priming: The SPR system is primed with running buffer (e.g., HBS-EP+).
-
Analyte Injection: Varying concentrations of the target molecule and potential cross-reactants are injected over the sensor chip surface.
-
Association and Dissociation Monitoring: The change in the refractive index at the sensor surface is monitored in real-time to measure the association and dissociation phases of the interaction.
-
Regeneration: The sensor chip surface is regenerated using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: The sensorgrams are analyzed using appropriate fitting models to determine the kinetic parameters (k_a, k_d) and the affinity (K_D).
Hypothetical Performance Comparison
The following table presents a hypothetical data set that would be generated from the experiments described above. This illustrates how the data can be used to compare the specificity of a hypothetical antibody.
Table 2: Hypothetical Cross-Reactivity Data for an Anti-2,5-Anhydro-D-glucitol-1,6-diphosphate Antibody
| Analyte | Competitive ELISA (IC50, µM) | Surface Plasmon Resonance (K_D, µM) | Cross-Reactivity (%) * |
| This compound | 0.1 | 0.05 | 100 |
| Fructose-1,6-bisphosphate | 15 | 10 | 0.67 |
| Glucose-1,6-bisphosphate | > 1000 | > 1000 | < 0.01 |
| 2,5-Anhydro-D-mannitol-1,6-diphosphate | 50 | 35 | 0.2 |
| 1,5-Anhydro-D-glucitol | > 1000 | > 1000 | < 0.01 |
*Cross-reactivity (%) = (IC50 of this compound / IC50 of competitor) x 100
In this hypothetical scenario, the antibody exhibits high specificity for this compound with minimal cross-reactivity to structurally similar molecules. The low IC50 and K_D values for the target analyte indicate a strong and specific interaction.
Visualizing Experimental Workflows and Relationships
To further clarify the experimental design and the relationships between the molecules, the following diagrams are provided.
Caption: Workflow for ELISA and SPR experiments.
Caption: Structural relationships of potential cross-reactants.
By following these detailed protocols and considering the potential for cross-reactivity with structurally related molecules, researchers can confidently develop and characterize highly specific antibodies for this compound, enabling more precise and reliable scientific outcomes.
References
- 1. scbt.com [scbt.com]
- 2. Fructose 1,6-bisphosphate - Wikipedia [en.wikipedia.org]
- 3. Glucose 1,6-bisphosphate - Wikipedia [en.wikipedia.org]
- 4. Glucose-1,6-bisphosphate — Wikipédia [fr.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate and Its Analogs as Metabolic Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) and its key analog, 2,5-Anhydro-D-mannitol-1,6-diphosphate (2,5-AMDP). These molecules are notable for their influence on central carbohydrate metabolism, particularly their interactions with key regulatory enzymes in glycolysis and gluconeogenesis. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols for relevant assays, and visualizes the pertinent biochemical pathways and workflows.
Executive Summary
This compound and its analogs are structural mimics of fructose-1,6-bisphosphate, a key allosteric regulator in glycolysis. Their primary mechanism of action involves the modulation of phosphofructokinase-1 (PFK-1), fructose-1,6-bisphosphatase (FBPase-1), and pyruvate (B1213749) kinase (PK). Experimental data indicates that the stereochemistry of the hydroxyl group at the C-2 position significantly influences the biological activity of these analogs. 2,5-AMDP has been shown to be a potent activator of pyruvate kinase and an inhibitor of fructose-1,6-bisphosphatase. In contrast, 2,5-AGDP is generally a weaker modulator of these enzymes. Their ability to perturb cellular energy metabolism has made them valuable tools for research and potential starting points for therapeutic development, particularly in the context of diseases with altered metabolic states, such as cancer.
Data Presentation
The following tables summarize the available quantitative and qualitative data on the interaction of 2,5-AGDP and its analogs with key metabolic enzymes.
Table 1: Comparative Effects on Key Metabolic Enzymes
| Compound | Target Enzyme | Effect | Quantitative Data (from rabbit liver enzymes) | Reference |
| 2,5-Anhydro-D-mannitol-1,6-diphosphate (2,5-AMDP) | Pyruvate Kinase | Activation | Apparent Ka = 9.5 ± 0.9 µM | [1] |
| Fructose-1,6-bisphosphatase | Competitive Inhibition | Apparent Ki = 3.6 ± 0.3 µM | [1] | |
| Phosphofructokinase-1 | Activation (less effective than F-2,6-P₂) | Not specified | [2] | |
| This compound (2,5-AGDP) | Pyruvate Kinase | Weak Activation | Not specified | [2][3] |
| Fructose-1,6-bisphosphatase | Noncompetitive Inhibition | Not specified | [2] | |
| Phosphofructokinase-1 | Weak Activation (less effective than 2,5-AMDP) | Not specified | [2] |
Table 2: Order of Effectiveness as Activators of Rat Liver Phosphofructokinase-1
| Rank | Compound |
| 1 | Fructose-2,6-bisphosphate (F-2,6-P₂) |
| 2 | 2,5-Anhydro-D-mannitol-1,6-diphosphate (2,5-AMDP) |
| 3 | Fructose-1,6-bisphosphate (F-1,6-P₂) |
| 4 | This compound (2,5-AGDP) |
| Source: Riquelme et al., 1984[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and can be adapted for the comparative analysis of these compounds.
Protocol 1: Phosphofructokinase-1 (PFK-1) Activity Assay
This assay measures the activity of PFK-1 by coupling the production of ADP to the oxidation of NADH in a series of enzymatic reactions, which can be monitored spectrophotometrically.
Materials:
-
PFK-1 enzyme preparation
-
Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 100 mM KCl, 1 mM DTT
-
Substrate Solution: 100 mM Fructose-6-phosphate
-
ATP Solution: 100 mM ATP
-
Coupling Enzyme Mix: Aldolase (10 units/mL), Triosephosphate Isomerase (50 units/mL), and Glycerol-3-phosphate Dehydrogenase (10 units/mL) in Assay Buffer
-
NADH Solution: 10 mM NADH
-
Test Compounds: 2,5-AGDP, 2,5-AMDP, and other analogs
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, Substrate Solution, Coupling Enzyme Mix, and NADH Solution.
-
Add the PFK-1 enzyme preparation to the reaction mixture and incubate for 5 minutes at 37°C to establish a baseline rate of NADH consumption.
-
Initiate the reaction by adding the ATP Solution.
-
To test the effect of the analogs, add varying concentrations of the test compounds to the reaction mixture before the addition of ATP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation, which is proportional to the PFK-1 activity.
Protocol 2: Fructose-1,6-bisphosphatase (FBPase-1) Inhibition Assay
This assay determines the inhibitory effect of the analogs on FBPase-1 activity by measuring the rate of inorganic phosphate (B84403) (Pᵢ) released from the substrate, fructose-1,6-bisphosphate.
Materials:
-
FBPase-1 enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM MgCl₂, 0.5 mM EDTA
-
Substrate Solution: 10 mM Fructose-1,6-bisphosphate
-
Test Compounds: 2,5-AGDP, 2,5-AMDP, and other analogs
-
Malachite Green Reagent for phosphate detection
Procedure:
-
Pre-incubate the FBPase-1 enzyme with varying concentrations of the test compounds in the Assay Buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding the Substrate Solution.
-
Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding a solution of sodium dodecyl sulfate (B86663) (SDS).
-
Add the Malachite Green Reagent to the reaction mixture and incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620 nm. The amount of phosphate produced is determined from a standard curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ or Kᵢ values.
Protocol 3: Pyruvate Kinase (PK) Activation Assay
This assay measures the activation of pyruvate kinase by monitoring the production of pyruvate, which is then coupled to the oxidation of NADH by lactate (B86563) dehydrogenase.
Materials:
-
Pyruvate Kinase enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂
-
Substrate Solution: 50 mM Phosphoenolpyruvate (PEP)
-
ADP Solution: 20 mM ADP
-
Lactate Dehydrogenase (LDH): 1000 units/mL
-
NADH Solution: 10 mM NADH
-
Test Compounds (Activators): 2,5-AGDP, 2,5-AMDP, and other analogs
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, PEP Solution, ADP Solution, LDH, and NADH Solution.
-
Add the Pyruvate Kinase enzyme preparation to the mixture.
-
To test for activation, add varying concentrations of the test compounds to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the pyruvate kinase activity.
-
Plot the enzyme activity against the activator concentration to determine the Kₐ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 2,5-AGDP and its analogs, as well as a typical experimental workflow for their comparative analysis.
Caption: Allosteric regulation of glycolysis and gluconeogenesis by 2,5-AGDP and 2,5-AMDP.
Caption: General experimental workflow for the comparative analysis of 2,5-AGDP and its analogs.
References
- 1. Exploring fructose metabolism as a potential therapeutic approach for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of 2,5-anhydro-D-mannitol in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Unveiling the Inhibitory Power: A Comparative Guide to 2,5-Anhydro-D-glucitol-1,6-diphosphate's Effect on Phosphofructokinase
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory effects of 2,5-Anhydro-D-glucitol-1,6-diphosphate and other key inhibitors on the pivotal glycolytic enzyme, phosphofructokinase (PFK). This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support your research and development endeavors.
Executive Summary
Phosphofructokinase (PFK) is a critical regulatory enzyme in the glycolytic pathway, making it an attractive target for therapeutic intervention in various diseases, including cancer and metabolic disorders.[1] this compound is recognized as an allosteric regulator and competitive inhibitor of PFK.[2][3] This guide provides a comparative analysis of its inhibitory action alongside other known PFK inhibitors, offering a valuable resource for evaluating potential therapeutic agents targeting glycolysis.
Quantitative Comparison of Phosphofructokinase Inhibitors
| Inhibitor | Type of Inhibition | Target Isoform(s) | IC50 / Ki |
| 2,5-Anhydro-D-glucitol-6-phosphate | Competitive | Not Specified | Ki = 0.34 mM [4] |
| ATP | Allosteric | PFK-M, PFK-L, PFK-P | Isoform-dependent decrease in activity at high concentrations[5] |
| Citrate | Allosteric | Not Specified | Not Specified |
| Phosphoenolpyruvate (B93156) (PEP) | Allosteric | Not Specified | Not Specified |
| Compound 3 (Small Molecule) | ATP-binding site | sfPFK-M (modified) | IC50 ≈ 15 µM[6] |
| Compound 9 (Small Molecule) | ATP-binding site | sfPFK-M (modified) | IC50 ≈ 17 µM[6] |
| Compound 29 (Small Molecule) | ATP-binding site | sfPFK-L (modified) | IC50 = 8 µM[6] |
| Compound 30 (Small Molecule) | ATP-binding site | sfPFK-L (modified) | IC50 = 8 µM[6] |
| CTCB405 (Small Molecule) | Not Specified | Trypanosoma brucei PFK | IC50 = 0.18 ± 0.03 μM[7] |
| D-fructose-1,6-diphosphate | Competitive | Setaria cervi PFK | Ki = 0.18 µM[8] |
Experimental Protocols
Accurate assessment of phosphofructokinase inhibition requires robust experimental protocols. A commonly employed method is the coupled enzyme assay.
Coupled Enzyme Assay for Phosphofructokinase Activity
This method indirectly measures PFK activity by quantifying the production of ADP, which is then used in a series of coupled reactions leading to a measurable change in NADH absorbance.
Principle:
-
PFK Reaction: Phosphofructokinase catalyzes the conversion of Fructose-6-phosphate (F6P) and ATP to Fructose-1,6-bisphosphate (F1,6BP) and ADP.
-
Coupled Reactions: The ADP produced is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate, generating ATP. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), which simultaneously oxidizes NADH to NAD+.
-
Detection: The rate of PFK activity is directly proportional to the rate of NADH oxidation, which can be monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Fructose-6-phosphate (F6P)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Potassium chloride (KCl)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphofructokinase (purified enzyme or cell lysate)
-
Inhibitor (e.g., this compound)
Procedure:
-
Prepare a reaction mixture containing assay buffer, F6P, MgCl2, KCl, PEP, and NADH in a cuvette.
-
Add the coupling enzymes (PK and LDH) to the mixture.
-
To test for inhibition, add the desired concentration of the inhibitor (e.g., this compound) to the reaction mixture and incubate for a specified period. A control reaction without the inhibitor should be run in parallel.
-
Initiate the reaction by adding ATP.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rate of the inhibited reaction to the rate of the control reaction.
Visualizing Glycolysis and Experimental Workflow
Glycolytic Pathway Highlighting PFK Inhibition
The following diagram illustrates the central role of phosphofructokinase in the glycolytic pathway and the point of inhibition by molecules like this compound.
Experimental Workflow for PFK Inhibition Assay
This diagram outlines the key steps in a typical experimental workflow for determining the inhibitory effect of a compound on phosphofructokinase activity.
References
- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The fructose 6-phosphate site of phosphofructokinase. I. Tautomeric and anomeric specificity. | Semantic Scholar [semanticscholar.org]
- 5. Biochemical and transcript level differences between the three human phosphofructokinases show optimisation of each isoform for specific metabolic niches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of 6-phosphofructo-1-kinase simultaneously suppress lactate and superoxide generation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic insights into phosphofructokinase inhibition in bloodstream-form trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Comparison of 2,5-Anhydro-D-glucitol-1,6-diphosphate in Normal vs. Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic distinctions between normal and cancerous cells is paramount. One molecule of interest in this context is 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP), a key regulator of glycolysis. This guide provides a comparative overview of 2,5-AGDP in normal versus cancer cells, summarizing available data, outlining experimental approaches, and illustrating its role in cellular signaling.
While direct quantitative measurements of intracellular 2,5-AGDP concentrations in a comparative context are not extensively detailed in publicly available literature, the existing research consistently indicates a significant upregulation of this metabolite in cancer cells.[1] This elevation is linked to the altered metabolic phenotype of tumors, often referred to as the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen.
Quantitative Data Summary
Due to the limited availability of specific intracellular concentration data for 2,5-AGDP, the following table provides a qualitative comparison based on current scientific understanding.
| Cell Type | Intracellular 2,5-AGDP Level | Implication |
| Normal Cells | Low / Basal | Tightly regulated glycolytic flux to meet standard energy demands. |
| Cancer Cells | High[1] | Dysregulated and accelerated glycolysis, providing building blocks for rapid cell proliferation.[1] |
The Role of 2,5-AGDP in Glycolytic Regulation
2,5-AGDP plays a crucial dual role in the regulation of glycolysis by allosterically modulating the activity of two key enzymes: phosphofructokinase-1 (PFK-1) and pyruvate (B1213749) kinase (PK).
-
Inhibition of Phosphofructokinase-1 (PFK-1): 2,5-AGDP acts as a competitive inhibitor of PFK-1, a critical rate-limiting enzyme in glycolysis. This inhibitory action would seemingly contradict the observed increase in glycolysis in cancer cells. However, the complex regulatory network of glycolysis, including potent activators like fructose-2,6-bisphosphate, can override this inhibition.
-
Activation of Pyruvate Kinase (PK): Conversely, 2,5-AGDP is an activator of pyruvate kinase, the enzyme that catalyzes the final step of glycolysis.[2] The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in cancer cells and its activation is a key feature of the metabolic reprogramming in cancer.
Experimental Protocols
Sample Preparation (Cell Culture)
-
Cell Culture: Culture normal and cancer cell lines of interest under standard conditions to the desired confluence.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Derivatization (Optional): Depending on the analytical method, derivatization may be necessary to enhance volatility or detectability.
Analytical Methods
-
Ion Chromatography with Suppressed Conductivity Detection: This is a powerful technique for the separation and quantification of charged species like phosphorylated sugars.
-
Principle: The sample is injected into an ion chromatography system equipped with an anion-exchange column. An eluent gradient (e.g., potassium hydroxide) is used to separate the analytes based on their charge and affinity for the stationary phase. A suppressor is used to reduce the background conductivity of the eluent, thereby increasing the sensitivity of detection of the analyte ions.
-
Detection: The concentration of 2,5-AGDP is determined by measuring the conductivity of the eluent as the analyte passes through the detector. Quantification is achieved by comparing the peak area to a standard curve generated with known concentrations of a 2,5-AGDP standard.
-
-
Enzymatic Assay: Coupled enzyme assays can provide a highly specific method for quantification.
-
Principle: A specific enzyme that acts on 2,5-AGDP is used. The product of this reaction is then used as a substrate for a second enzyme that produces a detectable signal (e.g., a change in absorbance or fluorescence). For instance, the activity of pyruvate kinase can be coupled to lactate (B86563) dehydrogenase to monitor the oxidation of NADH, which results in a decrease in absorbance at 340 nm.
-
Procedure: The cell extract is incubated with a reaction mixture containing the necessary enzymes and substrates. The change in signal over time is measured and compared to a standard curve to determine the concentration of 2,5-AGDP.
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the signaling context of 2,5-AGDP, the following diagrams are provided.
Caption: A generalized workflow for the quantitative analysis of 2,5-AGDP in cell cultures.
Caption: A simplified comparison of the role of 2,5-AGDP in regulating glycolysis in normal versus cancer cells.
Conclusion
The elevated levels of this compound in cancer cells highlight its potential as a biomarker and a therapeutic target. Further research focusing on precise quantification of 2,5-AGDP across a wide range of cancer and normal cell types is crucial. The development and standardization of robust analytical protocols will be instrumental in advancing our understanding of its role in cancer metabolism and in the exploration of novel therapeutic strategies targeting glycolytic pathways.
References
A Comparative Guide to the Analytical Validation of 2,5-Anhydro-D-glucitol-1,6-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Comparison of Potential Analytical Methods
The primary analytical techniques suitable for the analysis of diphosphorylated sugar analogs like 2,5-Anhydro-D-glucitol-1,6-diphosphate include Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and enzymatic assays. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and throughput.
| Parameter | LC-ESI-MS | HPLC with CAD | Fluorometric Enzymatic Assay |
| Principle | Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio. | Separation by liquid chromatography with detection based on charged aerosol particles. | Enzymatic conversion of the analyte, leading to a fluorometric signal. |
| Specificity | High | Moderate to High | High (dependent on enzyme specificity) |
| Sensitivity (LOD) | ~0.44 µM[1] | Method dependent | < 0.5 µM[2] |
| Linearity | 50-400 µM[1] | Method dependent | Not specified, but typically linear over a defined range. |
| Precision (RSD%) | 1.0 - 6.3%[1] | Method dependent | Not specified |
| Sample Throughput | Moderate | High | High |
| Instrumentation | LC system, Mass Spectrometer | HPLC system, Charged Aerosol Detector | Fluorometer/plate reader |
| Advantages | High specificity and sensitivity, structural information. | Universal detection for non-volatile analytes, good sensitivity. | High sensitivity and specificity, simple protocol. |
| Disadvantages | Higher cost, potential for matrix effects. | Lower specificity than MS, requires non-volatile mobile phases. | Indirect measurement, potential for enzyme inhibition from sample matrix. |
Experimental Protocols
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
This method, adapted from a validated protocol for fructose-1,6-bisphosphate, offers high selectivity and sensitivity.[1]
Instrumentation:
-
Liquid Chromatograph
-
Mass Spectrometer with Electrospray Ionization (ESI) source
Chromatographic Conditions (adapted from[1]):
-
Column: Phenomenex Luna NH2 (150 mm x 2.0 mm)
-
Mobile Phase: 5 mM triethylamine (B128534) acetate (B1210297) buffer/Acetonitrile (B52724) (80:20, v/v) with a linear pH gradient from 9 to 10 over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mass Spectrometry Conditions (adapted from[1]):
-
Ionization Mode: Negative ESI
-
Scan Mode: Full scan (m/z 100-450) and Selected Ion Monitoring (SIM) for the target analyte's m/z
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 300°C
-
Drying Gas Flow: 8 L/min
Sample Preparation: Biological samples may require protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. The supernatant can then be diluted and injected.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This approach provides universal detection for non-volatile analytes and is a robust alternative to mass spectrometry.[3]
Instrumentation:
-
HPLC system
-
Charged Aerosol Detector (CAD)
Chromatographic Conditions (adapted from[3]):
-
Column: Newcrom B mixed-mode column (4.6 x 150 mm, 3 µm)
-
Mobile Phase: Acetonitrile/Water (10/90, v/v) with 20 mM Ammonium Formate, pH 3.0
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
CAD Conditions:
-
Nebulizer Temperature: 35°C
-
Evaporation Temperature: 50°C
-
Gas: Nitrogen at 35 psi
Sample Preparation: Similar to LC-MS, protein precipitation and filtration are recommended for complex matrices.
Fluorometric Enzymatic Assay
This method would be based on a coupled enzyme reaction leading to a fluorescent product. While a specific kit for this compound is not commercially available, a similar principle to the Fructose-1,6-Bisphosphate Assay Kit could be employed.[2] The development of such an assay would require a specific phosphatase that can act on this compound.
Principle (Hypothetical):
-
This compound is hydrolyzed by a specific phosphatase to 2,5-Anhydro-D-glucitol and inorganic phosphate.
-
The resulting product is then used in a series of coupled enzymatic reactions that ultimately generate a stable fluorophore.
-
The fluorescence is measured at a specific excitation and emission wavelength (e.g., Ex/Em = 535/587 nm).[2]
Sample Preparation: Samples would likely require deproteinization, and controls should be run to account for any background fluorescence.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Comparison of analytical method characteristics.
References
- 1. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose-1,6-Bisphosphate Assay Kit (Fluorometic) (ab284537) | Abcam [abcam.com]
- 3. HPLC Determination of Fructose 1,6 Bisphosphate on Newcrom B Column | SIELC Technologies [sielc.com]
A Comparative Review of 2,5-Anhydro-D-glucitol-1,6-diphosphate in Glycolytic Regulation
For researchers, scientists, and professionals in drug development, understanding the nuanced roles of metabolic regulators is paramount. This guide provides a comparative analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) and its effects on key glycolytic enzymes, contrasting its activity with related endogenous molecules. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and workflows.
This compound is a synthetic analog of fructose-1,6-bisphosphate (F-1,6-BP), a central allosteric activator in glycolysis. Unlike its naturally occurring counterpart, 2,5-AGDP exhibits a dual regulatory function: it acts as a competitive inhibitor of phosphofructokinase (PFK), a critical rate-limiting enzyme in glycolysis, and as a limited stimulator of pyruvate (B1213749) kinase, the enzyme catalyzing the final step of this pathway. This guide delves into the specifics of these interactions, providing a comparative framework against F-1,6-BP and another synthetic analog, 2,5-anhydro-D-mannitol-1,6-bisphosphate.
Comparative Analysis of Enzyme Kinetics
The regulatory effects of 2,5-AGDP and its counterparts on phosphofructokinase and pyruvate kinase have been quantified in several studies. The following table summarizes the key kinetic parameters, offering a direct comparison of their potency and mode of action.
| Compound | Target Enzyme | Effect | Key Kinetic Parameter(s) | Reference(s) |
| This compound | Phosphofructokinase | Competitive Inhibitor | K | [1] |
| This compound | Pyruvate Kinase (Yeast) | Limited Stimulator | - | [2][3] |
| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Pyruvate Kinase (Yeast) | Excellent Allosteric Activator | - | [2][3] |
| Fructose-1,6-bisphosphate | Pyruvate Kinase (Yeast) | Allosteric Activator | - | [4] |
Note: Specific kinetic parameters for the stimulation of yeast pyruvate kinase by 2,5-AGDP and 2,5-anhydro-D-mannitol-1,6-bisphosphate were not available in the reviewed literature.
Experimental Protocols
To ensure reproducibility and a clear understanding of the presented data, the following are detailed methodologies for the key experiments cited in this guide.
Phosphofructokinase Inhibition Assay
The inhibitory effect of 2,5-Anhydro-D-glucitol-6-phosphate (a closely related analog to 2,5-AGDP) on rabbit muscle phosphofructokinase was determined using a coupled-enzyme spectrophotometric assay.
-
Enzyme and Substrates: Rabbit muscle phosphofructokinase, fructose-6-phosphate, and ATP.
-
Coupling Enzymes and Reagents: Aldolase, triosephosphate isomerase, α-glycerophosphate dehydrogenase, NADH.
-
Assay Principle: The rate of PFK-catalyzed reaction is measured by linking the production of fructose-1,6-bisphosphate to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.
-
Procedure:
-
A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 8.0), MgCl₂, ATP, NADH, and the coupling enzymes.
-
Varying concentrations of the substrate, fructose-6-phosphate, are added to the mixture.
-
The reaction is initiated by the addition of phosphofructokinase.
-
The rate of NADH oxidation is recorded spectrophotometrically at 340 nm.
-
To determine the inhibition constant (K
i), the assay is repeated with the addition of different fixed concentrations of 2,5-Anhydro-D-glucitol-6-phosphate. -
The data is then plotted using a Lineweaver-Burk plot to determine the type of inhibition and the K
ivalue.[1]
-
Pyruvate Kinase Activation Assay
The allosteric activation of yeast pyruvate kinase by fructose-1,6-bisphosphate and its analogs was investigated using a continuous spectrophotometric assay.
-
Enzyme and Substrates: Yeast pyruvate kinase, phosphoenolpyruvate (B93156) (PEP), and ADP.
-
Coupling Enzyme and Reagents: Lactate (B86563) dehydrogenase, NADH.
-
Assay Principle: The activity of pyruvate kinase is determined by measuring the rate of pyruvate formation, which is coupled to the oxidation of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm is proportional to the pyruvate kinase activity.
-
Procedure:
-
The assay mixture is prepared in a cuvette containing buffer (e.g., triethanolamine (B1662121) buffer, pH 7.6), MgSO₄, KCl, ADP, PEP, NADH, and lactate dehydrogenase.
-
The reaction is started by the addition of yeast pyruvate kinase.
-
The change in absorbance at 340 nm is monitored over time to determine the basal enzyme activity.
-
To assess the activating effect of various compounds, different concentrations of fructose-1,6-bisphosphate, this compound, or 2,5-anhydro-D-mannitol-1,6-bisphosphate are included in the assay mixture.
-
The increase in the rate of NADH oxidation in the presence of the activators is used to quantify their stimulatory effect.[4]
-
Visualizing the Regulatory Pathways
To better illustrate the roles of 2,5-AGDP and its counterparts in glycolysis, the following diagrams, generated using the DOT language, depict the relevant signaling pathways and experimental workflows.
References
- 1. Kinetics of the activation of rat liver pyruvate kinase by fructose 1,6-diphosphate and methods for characterizing hysteretic transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative kinetic behaviour and regulation by fructose-1,6-bisphosphate and ATP of pyruvate kinase from erythrocytes, reticulocytes and bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 2,5-Anhydro-D-glucitol-1,6-diphosphate
This guide provides immediate, essential safety and logistical information for handling 2,5-Anhydro-D-glucitol-1,6-diphosphate in a laboratory setting. The following procedures are based on available safety data for the compound and structurally similar molecules.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[1][2][3] | To protect against potential eye irritation from dust or splashes. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and consider an apron. Fire/flame resistant and impervious clothing should be worn where necessary.[1][2][3] | To prevent skin contact and potential irritation. The choice of glove material should be based on the solvent used. |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or if irritation is experienced. For high airborne concentrations, a positive-pressure supplied air respirator may be required.[1][2][3] | To protect against inhalation of dust or aerosols, which may cause respiratory tract irritation.[4] |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling:
-
Handle in a well-ventilated place, preferably in a chemical fume hood to minimize inhalation exposure.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Recommended storage temperature is <-15°C.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Accidental Release and Disposal Plan
A clear plan for accidental releases and proper disposal is crucial for laboratory safety and environmental protection.
Accidental Release Measures:
-
Personal Precautions:
-
Containment and Cleaning:
-
Environmental Precautions:
Disposal:
-
Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local environmental regulations.[2][5]
-
Contaminated packaging should be disposed of as unused product.[5]
Procedural Workflow
The following diagram illustrates the standard operational workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
